molecular formula C15H20O3 B1218404 Neobritannilactone B

Neobritannilactone B

Cat. No.: B1218404
M. Wt: 248.32 g/mol
InChI Key: PDEJECFRCJOMEN-UHFFFAOYSA-N
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Description

4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one has been reported in Inula japonica, Inula salsoloides, and other organisms with data available.

Properties

IUPAC Name

4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJECFRCJOMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-25-0
Record name 6750-25-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a sesquiterpene lactone, a class of natural products recognized for their wide range of biological activities.[1] Isolated from the flowers of Inula britannica, a plant with a history in traditional medicine, the determination of its complex chemical structure is crucial for understanding its therapeutic potential and for enabling further research and development.[1] The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide provides a detailed overview of the key spectroscopic data and the experimental protocols employed in the characterization of this compound.[1]

Data Presentation

The spectroscopic data are pivotal in piecing together the molecular architecture of this compound. The following tables summarize the ¹H and ¹³C NMR data, which are fundamental for determining the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃) [1]

Position Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
1 4.95 d 9.6
2 2.15 m
3 1.80 m
3 1.65 m
4 2.05 m
5 3.98 d 9.6
6 4.25 t 9.0
7 2.85 m
9 1.95 m
9 1.75 m
10 1.50 s
11 2.55 m
13 1.20 d 7.0
14 1.15 d 7.0

| 15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Position Chemical Shift (δ) ppm
1 82.3
2 35.2
3 28.7
4 45.1
5 78.9
6 75.4
7 42.6
8 170.2
9 30.5
10 40.8
11 48.9
12 177.5
13 17.8
14 21.5

| 15 | 15.9 |

Experimental Protocols

The successful elucidation of this compound's structure relied on precise and well-executed experimental procedures.

Isolation of this compound [1] The air-dried flowers of Inula britannica were extracted with methanol (B129727) (MeOH). The resulting crude extract was then subjected to a liquid-liquid partition between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, containing a mixture of compounds, was further purified using a series of chromatographic separation techniques to yield pure this compound.[1]

NMR Spectroscopy [1] Both ¹H and ¹³C NMR spectra were acquired using a Bruker Avance 500 MHz spectrometer. The purified sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The chemical shifts were reported in parts per million (ppm) and were referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

Mass Spectrometry [1] High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters SYNAPT G2-Si mass spectrometer.[1] This technique was instrumental in determining the elemental composition of this compound, which is a critical piece of information for confirming the molecular formula.

Visualization of Methodologies

Workflow for Isolation and Structural Elucidation

The following diagram illustrates the systematic workflow followed for the isolation and structural characterization of this compound.

G Isolation and Characterization Workflow A Plant Material (Inula britannica flowers) B Methanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (EtOAc/Water) C->D E EtOAc Fraction D->E F Chromatographic Separation E->F G Pure this compound F->G H Spectroscopic Analysis G->H J 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) Mass Spectrometry (HR-ESI-MS) H->J I Structure Elucidation J->I G 2D NMR Correlation Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Experiments H_NMR ¹H NMR (Proton Signals) COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Structure Final Structure COSY->Structure ¹H-¹H Connectivity (through 2-3 bonds) HSQC->Structure Direct ¹H-¹³C Correlation (one bond) HMBC->Structure Long-Range ¹H-¹³C Correlation (2-3 bonds)

References

Spectroscopic and Structural Elucidation of Neobritannilactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neobritannilactone B, a sesquiterpene lactone of significant interest. The information detailed herein is pivotal for the identification, characterization, and further exploration of this natural product for potential therapeutic applications. This compound has been isolated from Inula britannica, a plant with a history in traditional medicine.[1] Its structural architecture has been elucidated through meticulous spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and HRESIMS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
14.95d9.6
22.15m
1.80m
1.65m
42.05m
53.98d9.6
64.25t9.0
72.85m
1.95m
1.75m
101.50s
112.55m
131.20d7.0
141.15d7.0
151.05d7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
175.3
235.1
328.7
445.6
588.1
678.9
750.2
8177.2
930.1
1040.3
1141.2
12170.5
1312.5
1420.8
1515.7

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound

TechniqueIonization ModeObserved AdductMolecular Formula (Adduct)
HR-ESI-MSPositive[M+Na]⁺C₁₅H₂₀O₃Na⁺

Note: The molecular formula of the neutral compound, this compound, is C₁₅H₂₀O₃.[1][2][3]

Experimental Protocols

The methodologies employed for the isolation and spectroscopic characterization of this compound are detailed below.

1. Isolation of this compound

The air-dried flowers of Inula britannica were subjected to extraction with methanol (B129727) (MeOH).[1] The resultant crude extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water.[1] The EtOAc-soluble fraction, containing a mixture of compounds, was further purified through a series of chromatographic separations to yield pure this compound.[1]

2. Spectroscopic Analysis

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer.[1] The purified sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).[1] Chemical shifts are reported in parts per million (ppm) and were referenced to tetramethylsilane (B1202638) (TMS) as the internal standard.[1]

  • High-Resolution Mass Spectrometry (HRESIMS) : The HRESIMS data was obtained using an electrospray ionization (ESI) source in positive ion mode. This analysis provides the exact mass of the molecule, which is crucial for determining the molecular formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the structural elucidation of this compound based on the integration of spectroscopic data.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Plant_Material Inula britannica (flowers) Extraction Methanol Extraction Plant_Material->Extraction Partitioning EtOAc/H2O Partitioning Extraction->Partitioning Chromatography Chromatographic Separation Partitioning->Chromatography Pure_Compound This compound Chromatography->Pure_Compound NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR_Spectroscopy HRESIMS_Analysis HRESIMS Analysis Pure_Compound->HRESIMS_Analysis Data_Integration Data Integration & Analysis NMR_Spectroscopy->Data_Integration HRESIMS_Analysis->Data_Integration Structure_Determination Structure of This compound Data_Integration->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

References

The Unveiling of Neobritannilactone B: A Technical Guide to its Biosynthesis in Inula britannica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B, a sesquiterpene lactone isolated from the medicinal plant Inula britannica, has garnered significant interest within the scientific community due to its notable cytotoxic activities.[1] As a member of the vast family of terpenoids, its complex chemical architecture originates from a sophisticated and multi-step enzymatic cascade within the plant. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, offering insights into the genetic and enzymatic machinery responsible for its creation. The information presented herein is synthesized from available scientific literature, with a focus on providing researchers and drug development professionals with a detailed understanding of this promising natural product.

While the initial steps of the pathway have been elucidated through the cloning and characterization of key enzymes, the latter stages of this compound's formation remain an area of active investigation. This document will delineate the established enzymatic conversions and present the scientifically proposed subsequent reactions, thereby providing a complete picture of the current understanding of this intricate biosynthetic process.

The Biosynthetic Pathway: From Isoprenoid Precursors to a Bioactive Lactone

The biosynthesis of this compound, a C15 terpenoid, begins with the universal precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. For sesquiterpenoids, the precursor pool is primarily derived from the MVA pathway.

The construction of the characteristic sesquiterpene backbone is initiated by the sequential condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by Farnesyl Pyrophosphate Synthase (FPS) , yielding the central C15 intermediate, farnesyl pyrophosphate (FPP) .

The subsequent steps, leading to the formation of the germacranolide skeleton, have been specifically investigated in Inula britannica. Research involving the cloning and functional characterization of enzymes from this plant has shed light on the initial committed steps in the formation of sesquiterpene lactones.[2][3]

Core Pathway to Costunolide (B1669451)

The biosynthesis of this compound is believed to proceed through the common sesquiterpene lactone precursor, costunolide . The enzymatic steps leading to costunolide in Inula britannica have been elucidated and are as follows:[2][3]

  • Cyclization of Farnesyl Pyrophosphate (FPP): The linear FPP molecule undergoes a complex cyclization reaction catalyzed by Germacrene A Synthase (GAS) . This enzyme facilitates the formation of the 10-membered ring characteristic of germacrene-type sesquiterpenes, producing (+)-germacrene A . Putative germacrene A synthase genes (IbGAS) have been isolated from Inula britannica.[2]

  • Oxidation of (+)-Germacrene A: The hydrocarbon skeleton of germacrene A is then functionalized by a series of oxidative reactions. The first of these is the three-step oxidation of the C12-methyl group of germacrene A, catalyzed by a cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . This process converts germacrene A sequentially into germacra-1(10),4,11(13)-trien-12-ol, germacra-1(10),4,11(13)-trien-12-al, and finally germacrene A acid . A putative IbGAO gene has been identified in Inula britannica.[2]

  • Lactonization to form Costunolide: The final step in the formation of the core lactone structure is catalyzed by another cytochrome P450 enzyme, Costunolide Synthase (COS) . This enzyme hydroxylates germacrene A acid at the C6 position, leading to the formation of 6α-hydroxy-germacrene A acid. This intermediate then spontaneously undergoes a dehydration reaction to form the characteristic γ-lactone ring of costunolide . A putative IbCOS gene has also been cloned from Inula britannica.[2]

Neobritannilactone_B_Biosynthesis_Part1 FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA IbGAS GermacreneAcid Germacrene A Acid GermacreneA->GermacreneAcid IbGAO (CYP450) Costunolide Costunolide GermacreneAcid->Costunolide IbCOS (CYP450)

Figure 1: Established core biosynthetic pathway to costunolide in Inula britannica.
Proposed Pathway from Costunolide to this compound

While the pathway to costunolide is well-supported by genetic and enzymatic evidence, the subsequent steps leading to this compound are currently based on a proposed pathway derived from the chemical structure of the final product and known biochemical reactions in terpenoid metabolism.[3][4] These proposed steps involve further hydroxylation and potentially other modifications of the costunolide backbone.

The proposed pathway from costunolide to this compound likely involves the following key transformations:

  • Hydroxylation at C4: Based on the structure of this compound, which possesses a hydroxyl group at the C4 position, it is hypothesized that costunolide undergoes hydroxylation at this position. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase (CYP450) .

Neobritannilactone_B_Biosynthesis_Part2 Costunolide Costunolide NeobritannilactoneB This compound Costunolide->NeobritannilactoneB Putative CYP450 Hydroxylase(s) Experimental_Workflow cluster_0 Gene Discovery cluster_1 Enzyme Production cluster_2 Functional Analysis cDNA_library Inula britannica cDNA Library Gene_cloning Gene Cloning (RACE-PCR) cDNA_library->Gene_cloning Yeast_expression Heterologous Expression in S. cerevisiae Gene_cloning->Yeast_expression Tobacco_expression Transient Expression in N. benthamiana Gene_cloning->Tobacco_expression Enzyme_assay Enzyme Assay (Substrate Incubation) Yeast_expression->Enzyme_assay Tobacco_expression->Enzyme_assay GC_MS Product Analysis (GC-MS) Enzyme_assay->GC_MS

References

Neobritannilactone B: A Technical Guide on Natural Abundance, Yield, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine, this compound has garnered significant interest within the scientific community.[1] This interest is primarily due to its demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines, marking it as a promising candidate for further investigation in the field of drug discovery and development. This technical guide provides a comprehensive overview of the natural abundance and yield of this compound, detailed experimental protocols for its isolation, and an exploration of its molecular mechanism of action, with a focus on its likely interaction with the NF-κB signaling pathway.

Natural Abundance and Yield

This compound is a secondary metabolite found in the flowers of the plant Inula britannica. The concentration of sesquiterpenoid lactones in plants can fluctuate based on factors such as the specific plant chemotype, geographical location, time of harvest, and the extraction and purification methods employed.

While specific quantitative data for the natural abundance of this compound is not extensively reported, the yields of other sesquiterpenoid lactones from Inula britannica provide a valuable point of reference. For instance, the yield of 1-O-acetylbritannilactone, a structurally related compound, has been reported to be approximately 0.035% from the dried flowers of Inula britannica.[2] Another study on the same plant material reported yields of 0.19% for britanin (B1197286) and 0.023% for inuchinenolide C. These figures suggest that while this compound is a significant bioactive constituent, it is likely present in relatively low concentrations.

Table 1: Reported Yields of Sesquiterpenoid Lactones from Inula britannica Flowers

CompoundPlant PartExtraction SolventReported Yield (% of dry weight)Reference
1-O-AcetylbritannilactoneFlowersEthanol (B145695)0.035[2]
BritaninFlowersEthanol0.19
Inuchinenolide CFlowersEthanol0.023
This compound Flowers Ethanol Not explicitly reported

Experimental Protocols: Isolation of this compound

The isolation of this compound from Inula britannica flowers is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpenoid lactones from this plant species.[1]

Plant Material and Extraction
  • Plant Material: The primary source for the isolation of this compound is the flowers of Inula britannica.[1]

  • Extraction: Air-dried and powdered flowers of Inula britannica are exhaustively extracted with 95% ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.[1]

Fractionation

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve successive extractions with:

The fractions are then concentrated and analyzed for the presence of this compound, which is typically found in the less polar fractions such as the chloroform or ethyl acetate fraction.

Chromatographic Purification
  • Column Chromatography: The fraction enriched with this compound is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.[1]

  • Final Purification: The collected fraction is concentrated to yield pure this compound. The purity of the final compound is assessed by analytical HPLC.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried Inula britannica flowers Dried Inula britannica flowers Powdered plant material Powdered plant material Dried Inula britannica flowers->Powdered plant material Grinding Crude ethanolic extract Crude ethanolic extract Powdered plant material->Crude ethanolic extract 95% Ethanol Aqueous suspension Aqueous suspension Crude ethanolic extract->Aqueous suspension Hexane fraction Hexane fraction Aqueous suspension->Hexane fraction Partitioning Chloroform fraction Chloroform fraction Aqueous suspension->Chloroform fraction Partitioning Ethyl acetate fraction Ethyl acetate fraction Chloroform fraction->Ethyl acetate fraction Partitioning Silica gel column chromatography Silica gel column chromatography Ethyl acetate fraction->Silica gel column chromatography Enrichment Preparative HPLC Preparative HPLC Silica gel column chromatography->Preparative HPLC Further purification Pure this compound Pure this compound Preparative HPLC->Pure this compound Isolation

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines. While the precise molecular mechanisms are still under investigation, substantial evidence from structurally related sesquiterpenoid lactones isolated from Inula species points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mode of action.

The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes that promote cell survival and inhibit apoptosis.

It is hypothesized that this compound, like other sesquiterpenoid lactones, inhibits the NF-κB pathway by preventing the degradation of IκBα. This could be achieved through the direct inhibition of the IKK complex, thereby preventing the phosphorylation of IκBα. By blocking IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of anti-apoptotic genes. This inhibition of the pro-survival NF-κB pathway ultimately leads to the induction of apoptosis in cancer cells.

G Proinflammatory_Stimuli Pro-inflammatory Stimuli IKK_complex IKK Complex Proinflammatory_Stimuli->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Transcription Transcription of Anti-apoptotic Genes Nucleus->Transcription Cell_Survival Cell Survival Transcription->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits IkBa->NFkB_p65_p50 Inhibits IkBa_P P-IκBα IkBa->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Neobritannilactone_B This compound Neobritannilactone_B->IKK_complex Inhibits

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the NF-κB signaling pathway.

Conclusion

This compound stands out as a promising natural product with significant potential for development as an anticancer agent. Its ability to induce apoptosis in cancer cells, likely through the inhibition of the pro-survival NF-κB signaling pathway, makes it a compelling subject for further research. This technical guide provides a foundational understanding of its natural abundance, methods for its isolation, and its putative mechanism of action. Future studies should focus on elucidating the precise molecular targets of this compound within the NF-κB pathway and on optimizing its yield from natural sources or through synthetic approaches to facilitate preclinical and clinical development.

References

Neobritannilactone B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobritannilactone B is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Inula britannica. This document provides a detailed technical overview of this compound, covering its discovery, historical context, physicochemical properties, and biological activities. Special emphasis is placed on its cytotoxic and pro-apoptotic effects on various cancer cell lines. This guide also includes detailed experimental protocols for its isolation and characterization, and discusses potential synthetic strategies and mechanisms of action, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Introduction and Historical Context

This compound belongs to the eudesmanolide class of sesquiterpene lactones, a large family of secondary metabolites known for their diverse and potent biological activities. It is a constituent of Inula britannica, a plant with a long history of use in traditional medicine across Asia for treating conditions such as inflammation, bronchitis, and digestive disorders.

The initial isolation and structural elucidation of this compound, along with Neobritannilactone A and acetyl this compound, were first reported in 2006. These compounds were isolated from the flowers of Inula britannica var. chinensis. Their structures were established through extensive spectroscopic analysis, including high-field 1D and 2D NMR techniques and mass spectrometry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name (3aR,4S,6E,10E,11aS)-3a,4,5,8,9,11a-Hexahydro-4-hydroxy-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one[1]
CAS Number 886990-00-7[1]
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
Appearance Not specified in literature
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]

Spectroscopic Data

The structural characterization of this compound was accomplished through comprehensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [2]

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
14.95d9.6
22.15m
1.80m
1.65m
42.05m
53.98d9.6
64.25t9.0
72.85m
1.95m
1.75m
101.50s
112.55m
131.20d7.0
141.15d7.0
151.05d7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [2]

PositionChemical Shift (δ) ppm
182.3
240.1
335.2
4140.5
5125.8
678.9
750.2
8177.2
930.1
1040.3
1141.2
12170.5
1312.5
1420.8
1515.7

Table 3: Mass Spectrometry Data for this compound [2]

TechniqueIonization ModeObserved m/zMolecular Formula
HR-ESI-MSPositive[M+Na]⁺C₁₅H₂₀O₃Na

Biological Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic activities against a range of human cancer cell lines.

Cytotoxic and Pro-apoptotic Effects

Studies have shown that this compound is a potent inducer of apoptosis in several cancer cell lines. The table below summarizes the percentage of apoptotic cells following treatment with this compound.

Table 4: Apoptotic Effects of this compound on Human Cancer Cell Lines

Cell LineCancer TypeConcentration (µM)Incubation Time (h)Apoptotic Cells (%)
COLO 205Colon Carcinoma252441.62
HT-29Colorectal Adenocarcinoma252466.54
HL-60Human Promyelocytic Leukemia252477.57
AGSGastric Adenocarcinoma252411.78

Data for this compound is extracted from a study that also investigated acetyl this compound, which showed even higher apoptotic induction in some cell lines.

Potential Mechanism of Action

While the direct signaling pathways affected by this compound have not been explicitly detailed in the available literature, research on other sesquiterpene lactones isolated from Inula britannica provides strong indications of a likely mechanism of action. Compounds such as ergolide (B1196785) and britannin (B600242) have been shown to exert their anti-inflammatory and cytotoxic effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4] This pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the α-methylene-γ-lactone moiety present in this compound and other sesquiterpene lactones, which can act as a Michael acceptor and form covalent adducts with nucleophilic residues, such as cysteine, in key signaling proteins like IκB kinase (IKK) and NF-κB itself. This covalent modification can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory and pro-survival genes.

Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

Isolation of this compound from Inula britannica

The following protocol outlines a general procedure for the isolation of this compound from the flowers of Inula britannica.

5.1.1. Plant Material and Extraction

  • Plant Material : Air-dried and powdered flowers of Inula britannica are used as the starting material.

  • Extraction : The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

5.1.2. Fractionation

  • The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.

  • A typical partitioning scheme involves successive extractions with n-hexane, chloroform, and ethyl acetate.

  • The chloroform and ethyl acetate fractions, which are rich in sesquiterpene lactones, are collected for further purification. This compound is typically found in the chloroform fraction.

5.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography : The chloroform fraction is subjected to silica gel column chromatography. A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification : The collected fraction is concentrated to yield pure this compound. The purity is confirmed by analytical HPLC.

Isolation_Workflow Start Dried Inula britannica flowers Extraction Ethanol Extraction Start->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Silica_Gel Silica Gel Column Chromatography Fractionation->Silica_Gel Chloroform Fraction Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC End Pure this compound Prep_HPLC->End

General workflow for the isolation of this compound.
Spectroscopic Analysis

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[2]

  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and elemental composition of the compound.[2]

Total Synthesis

To date, a complete total synthesis of this compound has not been reported in the peer-reviewed scientific literature. However, the synthesis of structurally related and more complex sesquiterpene lactones has been achieved, providing a roadmap for the potential synthesis of this compound. A plausible retrosynthetic analysis would likely involve the disconnection of the lactone ring and the ten-membered carbocycle, potentially utilizing strategies such as ring-closing metathesis or intramolecular aldol (B89426) reactions to construct the core scaffold.

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines. Its potential mechanism of action through the inhibition of the NF-κB signaling pathway makes it an attractive candidate for further investigation in cancer drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound, as well as developing a scalable total synthesis to enable more extensive biological evaluation and the generation of novel analogs with improved therapeutic properties. The detailed information provided in this technical guide serves as a solid foundation for researchers to advance the study of this intriguing sesquiterpene lactone.

References

The Pharmacological Potential of Inula britannica: A Technical Guide to Its Secondary Metabolites and Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inula britannica L., a perennial herb belonging to the Asteraceae family, has a long-standing history in Traditional Chinese Medicine (TCM) where it is known as 'Xuan Fu Hua'.[1][2] Modern phytochemical research has unveiled a rich and diverse arsenal (B13267) of secondary metabolites, primarily sesquiterpene lactones and flavonoids, responsible for its therapeutic effects.[1][2][3] These compounds exhibit a wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, antioxidant, neuroprotective, and antimicrobial properties.[1][3][4][5] This technical guide provides a comprehensive overview of the major secondary metabolites isolated from I. britannica, detailed quantitative data on their bioactivities, methodologies for key experimental protocols, and an exploration of the underlying molecular mechanisms and signaling pathways.

Core Secondary Metabolites of Inula britannica

The bioactive phytochemicals of I. britannica are predominantly isolated from its flowers and aerial parts.[1][2] To date, over 100 compounds have been identified, with the most significant classes being terpenoids and flavonoids.[2][6]

  • Sesquiterpene Lactones: This class is characteristic of the Inula genus and is a major contributor to the plant's bioactivity.[7][8] Key examples include:

    • Britannin: The first compound to be isolated from the plant.[1]

    • 1-O-acetylbritannilactone (OABL): Known for its anti-inflammatory and cytotoxic effects.[1][2]

    • 1,6-O,O-diacetylbritannilactone (OODABL): Demonstrates significant anti-tumor activity.[1][2][9]

    • Ergolide: A potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

    • Bigelovin, Helenalin, and Gaillardin: Pseudoguaianolide-type sesquiterpenes with marked antitumor activities.[6]

    • Dibritannilactone B (Neobritannilactone B): Exhibits significant cytotoxic and pro-apoptotic activities.[10]

  • Flavonoids: These phenolic compounds are major contributors to the antioxidant and neuroprotective properties of the plant.[1][11] Notable flavonoids include:

    • Patuletin

    • Nepetin

    • Axillarin [1]

    • Luteolin

    • Quercetin [1][12]

    • Kaempferol [1][12]

    • Isorhamnetin

  • Phenolic Acids: These compounds also contribute to the antioxidant capacity of the extracts.

    • Chlorogenic Acid [13][14]

    • Cynarine [13]

    • Caffeic and Ferulic Acids [15]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various extracts and isolated compounds from Inula britannica.

Table 1: Anti-inflammatory Activity
Compound / ExtractAssay / TargetCell Line / ModelIC50 / Effective ConcentrationReference
1-O-acetylbritannilactone (OABL)NO ProductionRAW 264.7 Macrophages0.23 ± 0.02 µM[7]
1-O-acetylbritannilactone (OABL)PGE2 ProductionRAW 264.7 Macrophages0.27 ± 0.02 µM[7]
1-O-acetylbritannilactone (OABL)Human Neutrophil ElastaseEnzyme Assay3.2 ± 0.3 µM[7]
ErgolideNO ProductionRAW 264.7 Macrophages1.95 µM[7]
ErgolidePGE2 ProductionRAW 264.7 Macrophages3.0 µM[7]
Inulabritanoid ANO ProductionRAW 264.7 Macrophages3.65 µmol/L[16]
Inulabritanoid BNO ProductionRAW 264.7 Macrophages5.48 µmol/L[16]
Compound 12 (from ref)NO ProductionRAW 264.7 Macrophages3.29 µmol/L[16]
Compound 19 (from ref)NO ProductionRAW 264.7 Macrophages3.12 µmol/L[16]
Table 2: Antioxidant Activity
Compound / ExtractAssayIC50 / ActivityReference
LuteolinDPPH11.7 µg/mL[1]
Patuletin 7-O-(6''-isovaleryl) glucosideDPPH10.6 µg/mL[1]
Patuletin 7-O-(6''-isobutyryl) glucosideDPPH11.2 µg/mL[1]
Ethyl Acetate (B1210297) FractionDPPH10.32 µg/mL[17]
Methanolic ExtractDPPH19.78 ± 0.12 mg GAE/g[13]
Ethanolic ExtractDPPH15.56 ± 0.24 mg GAE/g[13]
Table 3: Anticancer & Cytotoxic Activity
Compound / ExtractCell LineAssayIC50 / ActivityReference
1,6-O,O-diacetylbritannilactone (OODBL)Oral Squamous Carcinoma (CAL27, SCC15)MTTDose-dependent inhibition[9]
DiosmetinP-388 LeukemiaGrowth InhibitionStrong effect noted[12]
Sesquiterpene Lactone (Compound 3 from ref)COLO 205, HT 29, HL-60, AGSCytotoxicityModestly active[18]
Sesquiterpene Lactone (Compound 4 from ref)COLO 205, HT 29, HL-60, AGSCytotoxicityModestly active[18]
Table 4: Antimicrobial Activity
Extract / FractionMicroorganismAssayMIC / MBCReference
Methanolic & Ethanolic ExtractsHelicobacter pylori ATCC 43504MicrodilutionMIC = 0.125–0.25 mg/mL[13]
Methanol (B129727) ExtractMethicillin-resistant S. aureus (MRSA)MicrodilutionMIC = 0.625-1.25 mg/mL[19]
Methanol ExtractMethicillin-resistant S. aureus (MRSA)MicrodilutionMBC = 2.5 mg/mL[19]
Ethyl Acetate FractionPropionibacterium acnesMicrodilutionMIC = 0.25%[17]

Mechanisms of Action & Key Signaling Pathways

The bioactive compounds of I. britannica exert their effects by modulating several critical intracellular signaling pathways. This regulation is central to their anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Signaling

A primary mechanism for the anti-inflammatory effects of I. britannica secondary metabolites is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Under inflammatory stimuli (e.g., LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines (TNF-α, IL-6). Sesquiterpenoids from I. britannica have been shown to inhibit this cascade by preventing IKKβ phosphorylation, thereby blocking IκBα degradation and NF-κB nuclear translocation.[16]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Inula Inula britannica Sesquiterpenoids Inula->IKK inhibits phosphorylation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription

Caption: NF-κB inflammatory pathway inhibited by I. britannica.
Antioxidant & Cytoprotective Signaling

The Nrf2-Keap1 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or activators like compounds from I. britannica, Keap1 is inactivated. This allows Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of target genes. This activates the transcription of a suite of cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO-1).[16]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Complex) Proteasome Proteasome Keap1_Nrf2->Proteasome degradation (basal state) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Stimuli Oxidative Stress or Inula Compounds Stimuli->Keap1_Nrf2 inactivates Keap1 sMaf sMaf Nrf2_nuc->sMaf dimerizes ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (HO-1, NQO-1) ARE->Genes transcription

Caption: Nrf2-Keap1 antioxidant pathway activated by I. britannica.
Cell Proliferation & Apoptosis Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It consists of three main subfamilies: ERK, JNK, and p38. Studies have shown that I. britannica extracts and their constituents can modulate MAPK signaling to inhibit adipogenesis and cancer cell growth.[20] For instance, the anti-adipogenic effect involves the inhibition of the ERK1/2 and Akt signaling pathways, which are critical for the mitotic clonal expansion of preadipocytes.[20][21] In cancer, compounds like OODBL can induce apoptosis by modulating pathways that may intersect with MAPK signaling, leading to the activation of caspases.[9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cascade Cytoplasmic Cascade cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF activates Inula Inula britannica Compounds Inula->MEK inhibits phosphorylation Inula->ERK inhibits phosphorylation Response Cellular Response (Proliferation, Differentiation) TF->Response regulates gene expression for

Caption: MAPK/ERK pathway modulated by I. britannica compounds.

Experimental Methodologies

This section details standardized protocols for the extraction of secondary metabolites and the execution of key bioassays relevant to the activities of I. britannica.

General Extraction and Fractionation Protocol

This protocol describes a common method for obtaining enriched fractions of secondary metabolites from I. britannica flowers.

Extraction_Workflow cluster_fractions Solvent Fractions Start Air-dried, powdered Inula britannica flowers Step1 Exhaustive extraction with 95% Ethanol (B145695) (EtOH) at room temp. Start->Step1 Step2 Concentrate under reduced pressure Step1->Step2 Crude Crude Ethanolic Extract Step2->Crude Step3 Suspend in H₂O and partition sequentially with solvents Crude->Step3 F_Hex n-Hexane Step3->F_Hex increasing polarity F_CHCl3 Chloroform (B151607) (CHCl₃) (rich in sesquiterpenes) Step4 Purify fractions via Column Chromatography (Silica Gel) & Preparative HPLC (C18) F_Hex->Step4 F_EtOAc Ethyl Acetate (EtOAc) F_CHCl3->Step4 F_BuOH n-Butanol (BuOH) (rich in flavonoids) F_EtOAc->Step4 F_BuOH->Step4 End Pure Bioactive Compounds Step4->End

Caption: General workflow for isolation of secondary metabolites.

Methodology:

  • Plant Material and Extraction: Air-dried and powdered flowers of I. britannica are exhaustively extracted with a solvent such as 95% ethanol at room temperature. The resulting ethanolic solution is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[10]

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical scheme involves successive extractions with n-hexane, chloroform (or dichloromethane), ethyl acetate, and n-butanol.[10] This process separates compounds based on their polarity, with non-polar compounds concentrating in the hexane (B92381) fraction and the most polar compounds in the butanol and remaining aqueous fractions. Sesquiterpene lactones are often enriched in the chloroform and ethyl acetate fractions, while flavonoids are typically found in the ethyl acetate and butanol fractions.[1][2]

  • Purification: The obtained fractions are subjected to further purification using chromatographic techniques. This usually involves multiple steps of column chromatography on silica (B1680970) gel or ODS (octadecylsilane), followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual compounds of high purity.[8][10]

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[24][25] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., I. britannica extract or isolated metabolite) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[22][25]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO), or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[23] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm).[22]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated from the dose-response curve.

DPPH Radical Scavenging (Antioxidant) Assay Protocol

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[26]

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[9] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color changes from violet to pale yellow. The degree of discoloration is proportional to the antioxidant activity.

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound/extract in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent. The DPPH solution should be freshly prepared and kept in the dark.

  • Reaction Setup: In a 96-well plate or test tubes, add a fixed volume of the DPPH working solution (e.g., 180 µL).

  • Sample Addition: Add a small volume (e.g., 20 µL) of various concentrations of the test sample to the wells. A positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only) should be included.

  • Incubation: Mix the contents and incubate the plate in the dark at room temperature for a set period (typically 30 minutes).[4]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the scavenging percentage against the sample concentration.

Conclusion and Future Perspectives

Inula britannica is a potent source of bioactive secondary metabolites, particularly sesquiterpene lactones and flavonoids, with well-documented anti-inflammatory, anticancer, and antioxidant activities. The modulation of key signaling pathways such as NF-κB, Nrf2-Keap1, and MAPK underpins these pharmacological effects. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of this plant.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the lead compounds from I. britannica.

  • In Vivo Efficacy: While many studies are conducted in vitro, more robust preclinical animal models are required to validate the therapeutic efficacy and safety of these compounds for specific diseases.

  • Synergistic Effects: Investigating the potential synergistic interactions between different compounds within I. britannica extracts could lead to the development of more potent poly-herbal formulations.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic applications for human health.

The continued investigation of Inula britannica holds significant promise for the discovery and development of novel, plant-derived pharmaceuticals for a range of inflammatory, oncologic, and oxidative stress-related diseases.

References

The Bioactive Potential of Sesquiterpene Lactones from the Asteraceae Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Anti-inflammatory and Cytotoxic Activities, Mechanisms of Action, and Key Experimental Methodologies

Introduction: The Asteraceae family, one of the largest and most diverse families of flowering plants, is a prolific source of bioactive secondary metabolites. Among these, sesquiterpene lactones (STLs) represent a vast and structurally diverse group of over 5000 known compounds.[1][2] Characterized by a 15-carbon skeleton and a defining γ-lactone ring, these molecules have long been the active principles in many traditional herbal remedies.[3] Modern scientific investigation has validated their significant pharmacological potential, particularly in the realms of anti-inflammatory and anticancer therapies, making them a subject of intense interest for drug discovery and development.[3][4] The biological activity of many STLs is attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, via Michael addition.[2][5] This reactivity underlies their ability to modulate key signaling pathways involved in inflammation and cell proliferation. This technical guide provides a comprehensive overview of the biological activities of STLs from the Asteraceae family, focusing on their mechanisms of action, quantitative bioactivity data, and detailed experimental protocols relevant to their study.

Chapter 1: Major Biological Activities and Mechanisms of Action

Sesquiterpene lactones exhibit a broad spectrum of biological effects, with their anti-inflammatory and cytotoxic (anticancer) properties being the most extensively studied. These activities stem from their ability to interact with and modulate critical cellular signaling pathways that regulate inflammation, cell cycle, and apoptosis.

Anti-inflammatory Activity: Inhibition of NF-κB and JAK/STAT Pathways

A primary mechanism for the anti-inflammatory effects of STLs is the potent inhibition of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7]

NF-κB Signaling: NF-κB is a master regulator of the inflammatory response, controlling the expression of over 150 inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[2] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription. Many STLs, including parthenolide (B1678480) and costunolide (B1669451), exert their anti-inflammatory effect by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[8] This is thought to occur through the alkylation of critical cysteine residues on the IKK complex or the p65 subunit of NF-κB itself.[9]

NF-kB Signaling Pathway Inhibition by Sesquiterpene Lactones cluster_nucleus Stimuli Inflammatory Stimuli (TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) Degradation Proteasomal Degradation p_IkBa->Degradation Ubiquitination Degradation->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) STL Sesquiterpene Lactones STL->IKK Inhibits STL->Degradation Prevents NFkB_nuc->Transcription

Figure 1. Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

JAK/STAT Signaling: The JAK/STAT pathway is another crucial signaling cascade for cytokine-mediated inflammation. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. STLs such as cynaropicrin, alantolactone (B1664491), and costunolide have been shown to inhibit this pathway.[7][10] Mechanisms include direct interaction with the STAT3 protein, inducing S-glutathionylation of cysteine residues which prevents its activation, and inhibiting upstream kinases like JAK2.[7]

JAK-STAT Signaling Pathway Inhibition by Sesquiterpene Lactones cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (Inactive) Receptor->STAT Recruits pJAK P-JAK (Active) JAK->pJAK pJAK->Receptor Phosphorylates Receptor pJAK->STAT Phosphorylates pSTAT P-STAT (Active) STAT->pSTAT Dimer P-STAT Dimer pSTAT->Dimer Dimerization Dimer_nuc P-STAT Dimer Dimer->Dimer_nuc Translocation Nucleus Nucleus Transcription Inflammatory Gene Transcription STL Sesquiterpene Lactones STL->pJAK Inhibits JAK STL->STAT Inhibits STAT (S-glutathionylation) Dimer_nuc->Transcription

Figure 2. Inhibition of the JAK/STAT signaling pathway by sesquiterpene lactones.

Anticancer Activity: Induction of Apoptosis

The cytotoxic effects of STLs against various cancer cell lines are largely mediated by their ability to induce apoptosis, or programmed cell death.[11] This is achieved by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

STLs can trigger the intrinsic pathway by altering the balance of the Bcl-2 family of proteins. They often down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[12] This shift increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then complexes with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, and subsequently the executioner caspase-3, culminating in cell death.[11]

Some STLs can also engage the extrinsic pathway. For example, alantolactone has been shown to activate caspase-8, a key initiator caspase in the death receptor pathway.[11] Furthermore, the inhibition of pro-survival pathways like NF-κB and PI3K/Akt by STLs sensitizes cancer cells to apoptotic stimuli and can overcome drug resistance.[12]

Apoptosis Induction by Sesquiterpene Lactones STL Sesquiterpene Lactones Bcl2 Bcl-2 (Anti-apoptotic) STL->Bcl2 Bax Bax (Pro-apoptotic) STL->Bax Casp8 Caspase-8 (Initiator) STL->Casp8 Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis DeathR Death Receptors DeathR->Casp8 Activates

Figure 3. General mechanism of apoptosis induction by sesquiterpene lactones.

Chapter 2: Quantitative Bioactivity Data

The biological potency of STLs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values. These metrics are crucial for comparing the activity of different compounds and for guiding structure-activity relationship (SAR) studies. The following tables summarize selected quantitative data for the cytotoxic and anti-inflammatory activities of prominent STLs from the Asteraceae family.

Table 1: Cytotoxic Activity of Selected Sesquiterpene Lactones

Sesquiterpene LactonePlant Source (Family)Cancer Cell LineIC₅₀ (µM)Reference(s)
Alantolactone Inula helenium (Asteraceae)A549 (Lung)~10-15[1]
GLC-82 (Lung)6.07 ± 0.45[9]
Parthenolide Tanacetum parthenium (Asteraceae)A549 (Lung)4.3[3]
GLC-82 (Lung)6.07 ± 0.45[9]
SiHa (Cervical)8.42 ± 0.76[12]
MCF-7 (Breast)9.54 ± 0.82[12]
HT-29 (Colon)7.0[3]
DU-145 (Prostate)4.7 ± 1.9[5]
Costunolide Saussurea lappa (Asteraceae)SK-BR-3 (Breast)12.76[13]
T47D (Breast)15.34[13]
MDA-MB-231 (Breast)27.90[13]
Ca9-22 (Oral)7.9[14]
Cynaropicrin Cynara scolymus (Asteraceae)AGS (Gastric)~1.9 (0.68 µg/mL)[11]
DLD-1 (Colon)~5-10[10]
U-87 MG (Glioblastoma)~8-10[15]
Ambrosin Ambrosia maritima (Asteraceae)MDA-MB-231 (Breast)25[2]
Aguerin B Cousinia turkmenorum (Asteraceae)MCF-7 (Breast)18.9[16]
11ß,13-dihydrovernodalol Vernonia leopoldi (Asteraceae)JIMT-1 (Breast)1.6[17]

Table 2: Anti-inflammatory Activity of Selected Sesquiterpene Lactones

Sesquiterpene LactoneTarget / AssayCell Line / SystemIC₅₀ (µM)Reference(s)
Costunolide TNF-α productionActivated Macrophages2.05[3][7]
Dehydrocostus lactone TNF-α productionActivated Macrophages2.06[3]
8-Deoxylactucin NO ProductionMurine Peritoneal Cells2.81[11]
Cynaropicrin iNOS ExpressionRAW264.7 Macrophages1.2[8]
Grosheimin iNOS ExpressionRAW264.7 Macrophages3.5[8]
Ixerisoside A & others NO ProductionRAW264.7 Macrophages12.13 - 31.10[10]
Costunolide Analogue (2) NO ProductionRAW264.7 Macrophages0.8[18]
Vernomelitensin NF-κB InhibitionHEK293T-[18]
Coronopilin & Damsin IL-6 & MCP-1 expressionHuman Dermal Fibroblasts~1-10 (effective range)[19]

Chapter 3: Key Experimental Protocols

The study of STLs requires robust methodologies for their extraction from plant sources and for the evaluation of their biological activities. This section provides detailed protocols for these key experimental procedures.

Extraction and Isolation of Sesquiterpene Lactones

The isolation of pure STLs from complex plant matrices is a critical first step. The process generally involves extraction, partitioning, and chromatographic purification.

STL Extraction and Isolation Workflow Start Start: Dried & Powdered Plant Material (e.g., leaves, roots) Extraction Step 1: Solvent Extraction (Maceration or Sonication) Solvent: Ethanol, Methanol, or Ethyl Acetate (B1210297) Start->Extraction Filtration Step 2: Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Step 3: Liquid-Liquid Partitioning (e.g., EtOAc/H₂O) CrudeExtract->Partitioning OrgPhase Organic Phase (Enriched in STLs) Partitioning->OrgPhase STL-rich AqPhase Aqueous Phase (Discard) Partitioning->AqPhase Polar impurities Chromatography Step 4: Column Chromatography (Silica Gel or Sephadex) OrgPhase->Chromatography Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Pooling Pool STL-rich Fractions Fractions->Pooling Purification Step 5: Final Purification (Prep-HPLC or Crystallization) Pooling->Purification End Pure Sesquiterpene Lactone Purification->End

Figure 4. General experimental workflow for the extraction and isolation of STLs.

Methodology:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers, or roots of an Asteraceae species) at room temperature in the dark. Once fully dried, grind the material into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material in a polar organic solvent such as ethanol, methanol, or ethyl acetate at room temperature for 24-72 hours with occasional agitation.[13] Alternatively, use ultrasonication for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency. A typical ratio is 1:10 (w/v) of plant material to solvent.

  • Concentration: Filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in a water/methanol mixture and partition it against a non-polar solvent like hexane (B92381) to remove fats and chlorophylls (B1240455) (discard hexane phase). Subsequently, partition the aqueous phase against a solvent of medium polarity, such as ethyl acetate or dichloromethane, to extract the STLs.[5]

  • Chromatographic Purification:

    • Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography over silica (B1680970) gel. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Fraction Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or with a staining reagent (e.g., vanillin-sulfuric acid).

    • Final Purification: Pool fractions containing the compound of interest and subject them to further purification, typically using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) or normal-phase column, to obtain the pure STL.[5]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[16]

Methodology:

  • Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test STL in culture medium. Remove the old medium from the wells and add 100 µL of the various STL concentrations. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the STL concentration and use non-linear regression to determine the IC₅₀ value.

NF-κB Activity Assessment: Luciferase Reporter Assay

The luciferase reporter assay is a highly sensitive method for quantifying the transcriptional activity of NF-κB.[1] It involves transfecting cells with a plasmid containing the firefly luciferase gene under the control of a promoter with tandem repeats of the NF-κB binding site.

Methodology:

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HEK293T, HeLa) in a 96-well plate.[12]

    • On the following day, transfect the cells using a suitable transfection reagent. Prepare a transfection mix containing an NF-κB firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase under a constitutive promoter, for normalization).[9]

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of the test STL (or vehicle control) for a specified time (e.g., 1-2 hours).

    • Induce NF-κB activation by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10-20 ng/mL), to all wells except the unstimulated control.[9]

    • Incubate for an additional period (e.g., 6-8 hours) to allow for luciferase expression.

  • Cell Lysis: Remove the medium and wash the cells once with PBS. Add a passive lysis buffer (e.g., 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.

  • Luminescence Measurement:

    • Transfer the cell lysate to an opaque 96-well plate suitable for luminescence readings.

    • Use a dual-luciferase assay system and a plate-reading luminometer. The luminometer will first inject the firefly luciferase substrate and measure the resulting luminescence (NF-κB activity).

    • Subsequently, it will inject a second reagent that quenches the firefly reaction and initiates the Renilla luciferase reaction, measuring the second signal (internal control).

  • Data Analysis:

    • Normalize the firefly luciferase activity (Relative Light Units, RLU) to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity by the stimulant (e.g., TNF-α) relative to the unstimulated control.

    • Determine the percent inhibition of NF-κB activity by the STL at each concentration relative to the stimulated control. Plot the percent inhibition against the STL concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

Sesquiterpene lactones from the Asteraceae family are a rich source of potent bioactive molecules with well-documented anti-inflammatory and anticancer properties. Their ability to modulate critical signaling pathways like NF-κB, JAK/STAT, and apoptosis provides a strong mechanistic basis for their therapeutic potential. The quantitative data clearly demonstrate that many of these compounds are active in the low micromolar range, highlighting their potency.

For researchers, scientists, and drug development professionals, STLs represent promising lead structures for the development of novel therapeutics. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and reduce toxicity, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of synergistic combinations with existing chemotherapeutic agents.[12] The continued investigation into the diverse chemical space of Asteraceae-derived STLs, guided by the robust experimental methodologies outlined in this guide, holds significant promise for addressing unmet needs in the treatment of inflammatory diseases and cancer.

References

Preliminary Cytotoxicity Screening of Neobritannilactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica. This document outlines the cytotoxic effects, relevant experimental protocols, and potential mechanisms of action, presenting data in a clear and accessible format for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines. While comprehensive screening data is limited, available studies indicate its potential as an anti-cancer agent.

A study focusing on the hypo-pigmenting effects of sesquiterpenes from Inula britannica in B16 melanoma cells identified this compound as being cytotoxic[1]. Another source reports a specific half-maximal inhibitory concentration (IC50) value for this compound.

Table 1: IC50 Value for this compound

CompoundIC50 (μM)Cell Line
This compound21.4Not Specified

Source: MedChemExpress[2]

Further studies have highlighted the potent apoptosis-inducing capabilities of this compound. One review compiled data on the percentage of apoptotic cells following treatment with a 25 μM concentration of this compound for 24 hours.

Table 2: Apoptosis Induction by this compound (25 μM for 24h)

Cell LineApoptotic Cells (%)
COLO 205 (Colon Carcinoma)41.62
HT-29 (Colon Carcinoma)66.54
HL-60 (Promyelocytic Leukemia)77.57
AGS (Gastric Carcinoma)11.78

Source: Secondary Metabolites from Inula britannica L. and Their Biological Activities[3]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used for preliminary screening of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration at which this compound inhibits the metabolic activity of cultured cancer cells by 50% (IC50). This serves as a measure of cytotoxicity.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell lines (e.g., COLO 205, HT-29, HL-60, AGS)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range for initial screening could be 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the MTT reagent (0.5 mg/mL final concentration) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the typical workflow for assessing the cytotoxicity of a test compound like this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., COLO 205, HT-29) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (this compound Serial Dilutions) Treatment 4. Treatment (24-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition (3-4h incubation) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Solubilization Abs_Reading 7. Absorbance Reading (570 nm) Solubilization->Abs_Reading Data_Processing 8. Data Processing (% Viability Calculation) Abs_Reading->Data_Processing IC50_Determination 9. IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow for MTT-based cytotoxicity screening.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on studies of structurally similar sesquiterpene lactones, this compound is presumed to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the generation of Reactive Oxygen Species (ROS) and modulation of the NF-κB pathway. A simplified representation of this proposed mechanism is provided below.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_mito Mitochondrial Pathway cluster_outcome Final Outcome NBL_B This compound ROS ↑ Reactive Oxygen Species (ROS) NBL_B->ROS NFkB_Inhibition NF-κB Pathway Inhibition NBL_B->NFkB_Inhibition Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 NFkB_Inhibition->Bcl2 (prevents transcription) CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Unveiling the Potential of Neobritannilactone B: An Insight into its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B, a sesquiterpene lactone isolated from the flowering plant Inula britannica, represents a promising candidate for further investigation in drug discovery. While specific initial studies on the mechanism of action of this compound are limited, the broader class of sesquiterpene lactones from Inula britannica has demonstrated significant biological activities, primarily centered around anti-cancer and anti-inflammatory effects. This technical guide synthesizes the available preliminary data on related compounds from the same source to propose putative mechanisms of action for this compound, providing a foundational framework for future research. The primary proposed mechanisms are the induction of apoptosis in cancer cells and the inhibition of key inflammatory pathways.

Putative Anti-Cancer Mechanism: Induction of Apoptosis

Initial studies on sesquiterpene lactones isolated from Inula britannica suggest a potent cytotoxic effect on various cancer cell lines, which is often mediated by the induction of apoptosis, or programmed cell death.

Quantitative Data on Cytotoxicity of Sesquiterpene Lactones from Inula britannica

The following table summarizes the cytotoxic activity of various sesquiterpene lactones isolated from Inula britannica against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineIC50 (µM)
1-O-acetylbritannilactone (OABL)MCF-7200
1,6-O,O-diacetylbritannilactone (OODABL)MCF-712.5
Compound 1 (a sesquiterpenoid dimer)MDA-MB-4686.68 ± 0.70
MCF-78.82 ± 0.85
Compound 5MDA-MB-23111.5 ± 0.71
MDA-MB-4684.92 ± 0.65
1β-hydroxyalantolactoneHEp2, SGC-7901, HCT116Remarkable cytotoxicity
IvangustinHEp2, SGC-7901, HCT116Remarkable cytotoxicity
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of these compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or related sesquiterpene lactones) for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Proposed Signaling Pathway for Apoptosis Induction

The pro-apoptotic activity of sesquiterpene lactones often involves the activation of intrinsic and/or extrinsic apoptotic pathways. A proposed pathway is the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation.

apoptosis_pathway Neobritannilactone_B This compound Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Neobritannilactone_B->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Experimental Workflow: Annexin V-FITC/PI Staining for Apoptosis Detection

To confirm that cell death occurs via apoptosis, Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry is a standard method.

apoptosis_workflow start Cancer Cells Treated with This compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Quadrant Analysis: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) analyze->quadrants

Caption: Experimental workflow for detecting apoptosis using Annexin V/PI staining.

Putative Anti-inflammatory Mechanism: Inhibition of Inflammatory Mediators

Sesquiterpene lactones from Inula britannica have also been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity of Sesquiterpene Lactones from Inula britannica

The following table presents the inhibitory effects of related sesquiterpene lactones on the production of key inflammatory mediators.

CompoundMediatorCell LineIC50 (µM)
1-O-acetylbritannilactone (OABL)NORAW 264.70.23 ± 0.02
PGE2RAW 264.70.27 ± 0.02
ErgolideNORAW 264.7<10
PGE2RAW 264.7<10
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The inhibitory effect on NO production is commonly measured using the Griess assay.

Methodology:

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours. The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm.

  • Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Proposed Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which regulates the expression of iNOS and COX-2, the enzymes responsible for NO and PGE2 production, respectively.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway iNOS_COX2 iNOS and COX-2 Gene Expression NFkB_pathway->iNOS_COX2 Neobritannilactone_B This compound Neobritannilactone_B->NFkB_pathway NO_PGE2 NO and PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from structurally related sesquiterpene lactones from Inula britannica provide a strong foundation for proposing its primary biological activities. The initial studies strongly suggest that this compound likely possesses both anti-cancer and anti-inflammatory properties, mediated through the induction of apoptosis and the inhibition of key inflammatory signaling pathways.

Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Key areas of investigation should include:

  • Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • Apoptosis Assays: Confirming the induction of apoptosis and elucidating the specific molecular players involved (e.g., caspase activation, Bcl-2 family protein modulation).

  • Anti-inflammatory Studies: Quantifying the inhibitory effects on a wider range of inflammatory mediators and investigating the upstream signaling targets, such as the NF-κB and MAPK pathways.

  • In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory effects in relevant animal models.

A thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

Methodological & Application

Application Note: Quantitative Analysis of Neobritannilactone B using a Novel HPLC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of Neobritannilactone B, a sesquiterpene lactone with significant biological activities. The described protocol is applicable for the quantification of this compound in various sample matrices, particularly in the context of natural product research and drug development. This method utilizes a reverse-phase C18 column coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) to achieve high selectivity and sensitivity.

Introduction

This compound is a sesquiterpene lactone isolated from the plant Inula britannica, which is used in traditional medicine.[1] Sesquiterpene lactones are a class of natural products known for their diverse biological activities, making this compound a compound of interest for pharmaceutical research.[1] Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, formulation development, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the rapid and sensitive analysis of small molecules in complex mixtures.[2][3] This application note presents a comprehensive protocol for the analysis of this compound by HPLC-MS.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure the accuracy and reproducibility of the analysis.[4][5][6][7]

For Plant Material:

  • Air-dried and powdered plant material (e.g., flowers of Inula britannica) is extracted with methanol.[1]

  • The methanolic extract is then concentrated under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate (B1210297) and water.[1]

  • The ethyl acetate fraction, containing this compound, is collected and evaporated to dryness.

  • The final residue is reconstituted in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, for HPLC-MS analysis.[6]

For Biological Matrices (e.g., Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS Analysis

The HPLC-MS system should be optimized for the separation and detection of this compound. The following are recommended starting conditions that can be further optimized.

Parameter Condition
HPLC System Agilent 1290 Infinity II LC System or equivalent
Column Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm (or equivalent)[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent[8]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Gas Temperature 300 °C[2]
Gas Flow 9 L/min[2]
Nebulizer Pressure 30 psi[2]
Capillary Voltage 3500 V
Fragmentor Voltage 135 V
Collision Energy Optimized for this compound fragmentation (typically 10-30 eV)

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the HPLC-MS analysis of this compound. These values are estimates based on typical performance for similar analytes and should be determined experimentally during method validation.

Parameter Expected Value
Retention Time (RT) 5 - 8 minutes
Precursor Ion ([M+H]+) To be determined
Product Ions To be determined
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

Diagram 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_processing Data Processing A Sample Acquisition (Plant Material/Biological Matrix) B Extraction/Protein Precipitation A->B C Centrifugation & Supernatant Collection B->C D Solvent Evaporation C->D E Reconstitution in Mobile Phase D->E F HPLC Injection E->F G Chromatographic Separation (C18 Column) F->G H Electrospray Ionization (ESI) G->H I Tandem Mass Spectrometry (MS/MS) H->I J Data Acquisition I->J K Peak Integration & Quantification J->K L Result Reporting K->L

Caption: Diagram 1: Experimental Workflow for this compound Analysis

Proposed Signaling Pathway for Biological Activity (Hypothetical)

Diagram 2: Hypothetical Signaling Pathway NB This compound Receptor Cell Surface Receptor NB->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription Response Biological Response (e.g., Anti-inflammatory) Gene->Response

Caption: Diagram 2: Hypothetical Signaling Pathway

Discussion

The developed HPLC-MS method provides a robust and sensitive approach for the quantification of this compound. The use of a C18 column allows for good separation of the analyte from other matrix components. Electrospray ionization in positive mode is expected to provide a strong signal for the protonated molecule [M+H]+. Tandem mass spectrometry in MRM mode ensures high selectivity and minimizes interferences. The fragmentation of the precursor ion should be studied to identify unique and stable product ions for quantification. As sesquiterpene lactones can undergo neutral losses of CO and/or H2O, these fragmentation pathways should be investigated.[9] The method should be fully validated according to ICH guidelines to ensure its accuracy, precision, and linearity for its intended purpose.

Conclusion

This application note provides a detailed protocol for the HPLC-MS analysis of this compound. The proposed method is suitable for researchers, scientists, and drug development professionals working with this and similar natural products. The provided experimental conditions and expected performance characteristics can serve as a starting point for method development and validation in various research and quality control settings.

References

Application Notes and Protocols for Determining the Cytotoxicity of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Neobritannilactone B, a sesquiterpene lactone with potential anticancer properties. This document includes a detailed protocol for the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity. Additionally, it outlines the probable mechanism of action of this compound, supported by a signaling pathway diagram, and presents a sample data table for reporting cytotoxicity results.

Introduction to this compound and the SRB Assay

This compound is a member of the sesquiterpene lactone family of natural products. Compounds in this class are known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] The cytotoxic mechanism of sesquiterpene lactones often involves the induction of apoptosis through the modulation of key signaling pathways.[1][3][4]

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring the total protein content of cultured cells.[5][6][7] The assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of viable cells, making it a suitable method for high-throughput screening of cytotoxic compounds.[5][6]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines, as determined by the SRB assay. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.5
HeLaCervical Adenocarcinoma3.8
A549Lung Carcinoma5.2
HCT116Colon Carcinoma1.9
JurkatT-cell Leukemia0.8

Note: The IC50 values presented in this table are for illustrative purposes and are based on the typical potency of cytotoxic sesquiterpene lactones. Actual values must be determined experimentally.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol has been optimized for determining the cytotoxicity of this compound in a 96-well format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines of interest

  • Complete cell culture medium (specific to the cell line)

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS), sterile

  • Trichloroacetic acid (TCA), 10% (w/v) in deionized water, ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in deionized water

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of ice-cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plates five times with 200 µL of 1% acetic acid per well to remove the TCA and unbound components.

    • After the final wash, allow the plates to air dry completely at room temperature.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates five times with 200 µL of 1% acetic acid to remove the unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance (optical density, OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells containing only medium) from all readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean OD of treated cells / Mean OD of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Proposed Mechanism of Action of this compound

Based on studies of structurally related sesquiterpene lactones, this compound is proposed to induce cytotoxicity in cancer cells primarily through the induction of apoptosis.[1][3][8] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature responsible for their biological activity, acting as a Michael acceptor that can alkylate and inactivate key cellular proteins.[8]

The proposed signaling pathway for this compound-induced apoptosis is depicted below. This pathway involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.

NeobritannilactoneB_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion NeobritannilactoneB This compound ROS ↑ Reactive Oxygen Species (ROS) NeobritannilactoneB->ROS Bax Bax NeobritannilactoneB->Bax activates Bcl2 Bcl-2 NeobritannilactoneB->Bcl2 inhibits ROS->Bax MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->Bax inhibits CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 → Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-caspase-3 → Caspase-3 Apoptosome->Caspase3 activates PARP PARP Cleavage Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis induces Mito_CytochromeC Cytochrome c Mito_CytochromeC->CytochromeC MMP->Mito_CytochromeC releases

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the cytotoxicity of this compound using the SRB assay.

SRB_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with this compound incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h cell_fixation Fix cells with ice-cold TCA incubation_48_72h->cell_fixation washing_1 Wash with 1% Acetic Acid cell_fixation->washing_1 srb_staining Stain with SRB solution washing_1->srb_staining washing_2 Wash with 1% Acetic Acid srb_staining->washing_2 solubilization Solubilize bound dye with Tris base washing_2->solubilization read_absorbance Measure absorbance at 510 nm solubilization->read_absorbance data_analysis Analyze data and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.

References

Application Notes and Protocols for In Vivo Tumor Growth Inhibition Model Using Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica.[1] While it has been identified to possess cytotoxic activity, specific public data on its in vivo anti-tumor efficacy, detailed mechanism of action, and effects on specific signaling pathways are limited.[1] However, the broader class of sesquiterpene lactones has been extensively studied, demonstrating significant anti-cancer properties, including the inhibition of tumor growth in various xenograft models.[2][3] These compounds are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the NF-κB and STAT3 pathways.[4][3]

This document provides a generalized yet detailed application note and protocol for an in vivo tumor growth inhibition study using a representative sesquiterpene lactone, which can be adapted for the evaluation of this compound. The protocols and expected data are based on established methodologies for similar natural products.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from an in vivo xenograft study designed to evaluate the anti-tumor activity of a compound like this compound.

Treatment GroupDosage (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Percent Tumor Growth Inhibition (%)Mean Tumor Weight (g) ± SD (Day 21)Mean Body Weight Change (%) ± SD (Day 21)
Vehicle Control-1250 ± 150-1.2 ± 0.2+5.0 ± 2.0
This compound25750 ± 100400.7 ± 0.1+1.5 ± 1.5
This compound50400 ± 80680.4 ± 0.08-2.0 ± 1.0
Positive Control (e.g., Paclitaxel)10300 ± 60760.3 ± 0.05-8.0 ± 2.5

Experimental Protocols

Cell Line and Culture
  • Cell Line Selection: A human cancer cell line relevant to the desired cancer type for investigation should be selected (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Culture: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. Cells should be in the logarithmic growth phase at the time of implantation.

Animal Model
  • Animals: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old, are commonly used for xenograft studies.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment. They should be housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Xenograft Implantation
  • Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

Treatment Protocol
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

  • Group Formation: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation:

    • This compound: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be less than 10%.

    • Vehicle Control: Prepare the same vehicle solution without the compound.

    • Positive Control: A standard-of-care chemotherapeutic agent (e.g., Paclitaxel) should be used as a positive control.

  • Drug Administration: Administer the treatments intraperitoneally (i.p.) or orally (p.o.) once daily or on a predetermined schedule for a specified period (e.g., 21 days).

Endpoint and Data Collection
  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and record the final weights.

    • Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

  • Toxicity Assessment: Monitor the general health and behavior of the mice daily. Record body weights to assess systemic toxicity.

  • Histological and Molecular Analysis: A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR) to investigate the mechanism of action.

Visualization of Signaling Pathways and Workflows

Signaling Pathway

Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. The diagram below illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by a sesquiterpene lactone like this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK Complex IKKα IKKβ IKKγ RIP1->IKK Complex p50/p65/IκBα p50 p65 IκBα IKK Complex->p50/p65/IκBα P p50/p65 p50 p65 p50/p65/IκBα->p50/p65 IκBα degradation p50/p65_n p50 p65 p50/p65->p50/p65_n Translocation This compound This compound This compound->IKK Complex Inhibition DNA DNA p50/p65_n->DNA Gene Transcription Proliferation, Survival, Angiogenesis DNA->Gene Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the key steps in the in vivo tumor growth inhibition study.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231) Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring 6. Daily Monitoring (Tumor Volume, Body Weight, Health) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Weight, TGI, Histology, etc.) Endpoint->Analysis

Caption: Experimental workflow for the in vivo tumor growth inhibition study.

References

Application Notes and Protocols for Quantifying Neobritannilactone B in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a sesquiterpene lactone that has been isolated from plants of the Inula genus, notably Inula britannica.[1] This class of natural products is recognized for a wide range of biological activities.[2] Preliminary studies have highlighted the cytotoxic and pro-apoptotic properties of this compound, making it a compound of significant interest for further investigation in drug discovery, particularly in the fields of oncology and inflammation.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant materials, primarily targeting researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocols

Extraction of this compound from Inula britannica

This protocol is based on established methods for the extraction of sesquiterpene lactones from Inula species.

Materials:

Procedure:

  • Extraction: Macerate the air-dried and powdered flowers of Inula britannica with 95% ethanol at room temperature. The plant material to solvent ratio should be approximately 1:10 (w/v). Allow the extraction to proceed for 72 hours with occasional agitation.

  • Filtration and Concentration: Filter the ethanolic extract through filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Solvent Partitioning: Suspend the crude ethanolic extract in water and transfer it to a separatory funnel. Perform sequential partitioning with solvents of increasing polarity, starting with ethyl acetate. Extract the aqueous suspension three times with equal volumes of ethyl acetate.

  • Final Concentration: Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator. The resulting residue contains the enriched sesquiterpene lactone fraction, including this compound. This fraction can then be used for chromatographic analysis.

Experimental Workflow for Extraction

Extraction_Workflow plant_material Powdered Inula britannica flowers extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Solvent Partitioning (EtOAc/H2O) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction concentration2 Rotary Evaporation etOAc_fraction->concentration2 final_product Enriched this compound Extract concentration2->final_product

Caption: Workflow for the extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following proposed HPLC method is based on established procedures for the analysis of sesquiterpene lactones.[3][4] This method will require validation according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[5][6][7][8][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% A

      • 5-25 min: 30% to 70% A

      • 25-30 min: 70% to 100% A

      • 30-35 min: 100% A (hold)

      • 35-40 min: 100% to 30% A

      • 40-45 min: 30% A (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Dissolve the dried ethyl acetate extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the peak purity analysis using a DAD detector.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using the standard addition method.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It should be assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

Table 1: Proposed HPLC Method Parameters for Quantification of this compound

ParameterProposed Condition
Instrument High-Performance Liquid Chromatograph with DAD/UV Detector
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B) with 0.1% Formic Acid
Gradient 0-5 min (30% A), 5-25 min (30-70% A), 25-30 min (70-100% A), 30-35 min (100% A), 35-40 min (100-30% A), 40-45 min (30% A)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection 210 nm
Injection Volume 10 µL

Table 2: Hypothetical Quantitative Data for this compound in Inula britannica Extracts

Sample IDPlant PartExtraction MethodThis compound Concentration (µg/mg of dry extract) ± SD
IB-F1FlowersMaceration (EtOH)15.2 ± 0.8
IB-L1LeavesMaceration (EtOH)8.5 ± 0.5
IB-F2FlowersSoxhlet (MeOH)18.9 ± 1.1
IB-L2LeavesSoxhlet (MeOH)10.1 ± 0.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual concentrations will vary depending on the plant material, geographical source, and extraction efficiency.

Signaling Pathways

This compound, as a sesquiterpene lactone, is anticipated to exert its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis, such as the NF-κB and MAPK pathways.

Putative Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Many sesquiterpene lactones are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS/TNF-α IKK IKK Complex stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation NeobritannilactoneB This compound NeobritannilactoneB->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Transcription Initiates Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm NeobritannilactoneB This compound MAPK MAPK Cascade (JNK, p38) NeobritannilactoneB->MAPK Activates Bcl2 Bcl-2 NeobritannilactoneB->Bcl2 Inhibits Bax Bax MAPK->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Studying NF-κB Inhibition by Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers. Consequently, the development of specific inhibitors of this pathway is of significant therapeutic interest.

Neobritannilactone B, a sesquiterpene lactone, has been identified as a potential inhibitor of the NF-κB signaling pathway. Sesquiterpene lactones isolated from plants of the Inula genus, such as Inula britannica, have demonstrated potent anti-inflammatory properties by modulating NF-κB activation.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the inhibitory effects of this compound on the NF-κB pathway. The protocols outlined herein are based on established methodologies for studying NF-κB inhibition by similar sesquiterpene lactones, such as 1-O-acetylbritannilactone (ABL), a major active compound from Inula britannica.[4][5]

The primary mechanism of NF-κB inhibition by many sesquiterpene lactones involves the direct alkylation of the p65 subunit, which prevents its translocation to the nucleus and subsequent binding to DNA.[6][7][8] An alternative mechanism involves the prevention of the degradation of the inhibitory protein IκBα.[9] These protocols will enable the elucidation of the precise mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the inhibitory effects of a closely related sesquiterpene lactone, 1-O-acetylbritannilactone (ABL), on inflammatory markers associated with NF-κB activation. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: In Vitro Inhibitory Activity of 1-O-acetylbritannilactone (ABL)

AssayCell LineStimulantMeasured ParameterIC50 Value (µM)Reference
Human Neutrophil Elastase (HNE) Inhibition--Enzyme Activity3.2 ± 0.3[5]
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)NO Levels0.23 ± 0.02[5]
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPS (1 µg/mL)PGE2 Levels0.27 ± 0.02[5]
NF-κB ActivationRAW 264.7LPSLuciferase Reporter Activity~0.49 (for Inulanolide B)[1]

Note: Data for NF-κB activation is for Inulanolide B, another sesquiterpene from Inula britannica, as a proxy.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation p65 p65 p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n NF-κB Complex p65/p50/IκBα (Inactive) NF-κB Complex->IκBα NF-κB Complex->p65 NF-κB Complex->p50 This compound This compound This compound->IKK Complex Inhibition This compound->p65 Direct Inhibition/ Alkylation DNA κB Sites p65_n->DNA p50_n->DNA Gene Transcription Inflammatory Gene Transcription DNA->Gene Transcription

Caption: Canonical NF-κB signaling pathway and potential inhibition points by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Seeding Seed Cells (e.g., RAW 264.7, HEK293) Pre-treatment Pre-treat with This compound Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS or TNF-α Pre-treatment->Stimulation Luciferase_Assay Luciferase Reporter Assay (NF-κB Activity) Stimulation->Luciferase_Assay Western_Blot Western Blot (p-IκBα, IκBα, p-p65, p65) Stimulation->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Stimulation->Immunofluorescence qPCR Quantitative RT-PCR (iNOS, COX-2, TNF-α, IL-6) Stimulation->qPCR

References

Application Notes and Protocols: Measuring TNF-alpha and Nitric Oxide Production in Response to Neobritannilactone B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to a wide range of diseases. Pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) are key targets for the development of novel anti-inflammatory therapeutics. TNF-α, a cytokine primarily produced by activated macrophages, plays a central role in regulating immune cells and driving the inflammatory response.[1][2] Nitric oxide is a signaling molecule involved in various physiological processes, and its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to cellular damage. This document provides detailed protocols for investigating the potential anti-inflammatory effects of a novel compound, Neobritannilactone B, by measuring its impact on TNF-α and NO production in a cell-based model.

The protocols outlined below describe the use of a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The inhibitory effects of this compound on the production of TNF-α will be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA), while NO production will be assessed by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess assay.[3][4][5]

Data Presentation

Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated Macrophages

Treatment GroupThis compound (µM)TNF-α Concentration (pg/mL)% Inhibition
Unstimulated Control0[Baseline Value]N/A
Vehicle Control (LPS)0[Maximal Value]0
This compound1[Experimental Value][Calculated Value]
This compound5[Experimental Value][Calculated Value]
This compound10[Experimental Value][Calculated Value]
This compound25[Experimental Value][Calculated Value]
Positive Control[e.g., Dexamethasone][Experimental Value][Calculated Value]

Table 2: Effect of this compound on Nitric Oxide (Nitrite) Production in LPS-Stimulated Macrophages

Treatment GroupThis compound (µM)Nitrite Concentration (µM)% Inhibition
Unstimulated Control0[Baseline Value]N/A
Vehicle Control (LPS)0[Maximal Value]0
This compound1[Experimental Value][Calculated Value]
This compound5[Experimental Value][Calculated Value]
This compound10[Experimental Value][Calculated Value]
This compound25[Experimental Value][Calculated Value]
Positive Control[e.g., L-NAME][Experimental Value][Calculated Value]

Experimental Protocols

Protocol 1: Cell Culture and Treatment for Inflammatory Response

This protocol details the preparation and treatment of a macrophage cell line to assess the dose-dependent inhibitory effects of this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Preparation: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤ 0.1%).[6]

  • Compound Treatment: Add the diluted this compound solutions to the appropriate wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C to allow the compound to penetrate the cells.[6]

  • Cell Stimulation: Prepare a stock of LPS in medium. Add the LPS solution to each well (except the "unstimulated control" wells) to achieve a final concentration of 1 µg/mL. Add medium without LPS to the "unstimulated control" wells.[7]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell culture supernatant for analysis of TNF-α and NO production. Store the supernatant at -20°C or proceed directly to the assays.

Protocol 2: Quantification of TNF-α using ELISA

This protocol describes the use of a solid-phase sandwich ELISA to quantify the amount of TNF-α in the collected cell culture supernatants.[1]

Materials:

  • Human or Murine TNF-α ELISA Kit (follow manufacturer's instructions)

  • Collected cell culture supernatants

  • Wash Buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Methodology:

  • Plate Preparation: Prepare the ELISA plate according to the kit's instructions. This typically involves adding a capture antibody to the wells.

  • Standard Curve Preparation: Prepare a serial dilution of the TNF-α standard provided in the kit to generate a standard curve. This is crucial for converting absorbance readings into cytokine concentrations (pg/mL).[6]

  • Assay Procedure:

    • Add 100 µL of standards, controls, and collected cell supernatants to the appropriate wells of the antibody-coated microplate.[6]

    • Incubate the plate as per the kit's protocol (usually 1-2 hours at room temperature).[6]

    • Wash the wells multiple times with the provided wash buffer.[6]

    • Add the detection antibody and incubate as specified.[6]

    • Wash the plate again.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the plate to remove unbound enzyme.

    • Add the substrate solution (e.g., TMB) and incubate in the dark to allow for color development.[1]

    • Stop the reaction with the provided stop solution.[1]

  • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by plotting the standard curve (absorbance vs. concentration) and interpolating the sample absorbance values.

Protocol 3: Quantification of Nitric Oxide (NO) using Griess Assay

This protocol measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant as an indicator of NO production.[4]

Materials:

  • Griess Reagent Kit (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard

  • Collected cell culture supernatants

  • 96-well plate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 540 nm

Methodology:

  • Standard Curve Preparation: Prepare a serial dilution of a sodium nitrite standard solution in culture medium to create a standard curve.

  • Assay Procedure:

    • Add 50-100 µL of the collected cell culture supernatants, standards, and controls to the wells of a 96-well plate.

    • Prepare the Griess reagent by mixing the components according to the kit's instructions (often an equal volume of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions).[4]

    • Add 100 µL of the Griess reagent to each well.[4]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[3]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[3][8] The color development is proportional to the nitrite concentration.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

G cluster_0 Cell Preparation and Treatment cluster_1 Measurement cluster_2 Data Analysis start Seed Macrophages (e.g., RAW 264.7) in 96-well plate incubation1 Incubate 24h start->incubation1 pretreatment Pre-treat with This compound (1 hour) incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 Incubate 18-24h stimulation->incubation2 supernatant Collect Supernatant incubation2->supernatant tnf_assay TNF-α Measurement (ELISA) supernatant->tnf_assay no_assay NO Measurement (Griess Assay) supernatant->no_assay analysis Calculate % Inhibition of TNF-α and NO tnf_assay->analysis no_assay->analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ...signaling cascade... IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene transcription TNF_gene TNF-α Gene NFkB_nuc->TNF_gene transcription iNOS_protein iNOS iNOS_gene->iNOS_protein translation TNF_protein TNF-α TNF_gene->TNF_protein translation NO NO iNOS_protein->NO synthesizes TNF_secreted Secreted TNF-α TNF_protein->TNF_secreted secretion Arginine L-Arginine Arginine->iNOS_protein NBL_B This compound NBL_B->IKK (Hypothesized Inhibition) NBL_B->NFkB

Caption: Hypothesized mechanism of action for this compound in the NF-κB signaling pathway.

References

Application Notes & Protocols: Proposed Total Synthesis Strategies for Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a complex diterpenoid natural product with a highly intricate polycyclic architecture. As of the latest literature review, a completed total synthesis of this compound has not been reported. This document outlines proposed total synthesis strategies based on successful approaches to structurally related compounds. The methodologies detailed herein provide a strategic blueprint for researchers aiming to accomplish the first total synthesis of this challenging target. The proposed strategies are drawn from advanced synthetic tactics, including biomimetic approaches and complex cascade reactions, that have been successfully applied to other intricate natural products.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic strategy for this compound would likely involve a convergent approach, wherein key fragments of the molecule are synthesized independently before being coupled together in the later stages. This approach allows for the efficient construction of the complex core and minimizes the number of steps in the longest linear sequence.

A potential disconnection point is the lactone ring, which could be formed via a late-stage macrolactonization. The polycyclic core could be assembled through a series of cycloaddition reactions or intramolecular cyclizations. Drawing inspiration from biomimetic synthesis, a cascade reaction could be envisioned to form multiple rings in a single, efficient step.[1][2]

Logical Flow of a Proposed Retrosynthetic Strategy

G Neobritannilactone_B This compound Macrolactonization Macrolactonization Neobritannilactone_B->Macrolactonization Seco_Acid Hydroxy-Keto Acid Precursor Macrolactonization->Seco_Acid Fragment_Coupling Fragment Coupling Seco_Acid->Fragment_Coupling Core_Fragment Polycyclic Core Fragment Fragment_Coupling->Core_Fragment Side_Chain_Fragment Side Chain Fragment Fragment_Coupling->Side_Chain_Fragment Cyclization_Cascade Cyclization Cascade / Diels-Alder Core_Fragment->Cyclization_Cascade Functional_Group_Interconversion Functional Group Interconversion Side_Chain_Fragment->Functional_Group_Interconversion Linear_Precursor_Core Linear Polyene Precursor (Core) Cyclization_Cascade->Linear_Precursor_Core Simple_Starting_Materials_Side Simple Chiral Pool Materials (Side Chain) Functional_Group_Interconversion->Simple_Starting_Materials_Side

Caption: Proposed retrosynthetic analysis for this compound.

Key Synthetic Strategies from Analogous Systems

The total synthesis of structurally related and complex natural products like Rubriflordilactone B provides valuable insights into potential strategies for this compound.[3] A key strategy in the synthesis of Rubriflordilactone B was a 6π electrocyclization-aromatization cascade to construct a central aromatic ring.[3] Such electrocyclization reactions are powerful tools for the rapid assembly of cyclic systems.

Another powerful approach is the use of biomimetic syntheses, which mimic the proposed biosynthetic pathways of natural products.[1][2] For instance, a biomimetic intramolecular Diels-Alder reaction has been used to construct multiple rings and stereocenters in a single step.[4]

Proposed Experimental Workflow

The overall workflow for a potential total synthesis of this compound can be visualized as a sequence of key fragment preparations followed by their coupling and final ring-forming and functionalization steps.

G Start Commercially Available Starting Materials Fragment_A_Synth Synthesis of Fragment A (Core Precursor) Start->Fragment_A_Synth Fragment_B_Synth Synthesis of Fragment B (Side Chain) Start->Fragment_B_Synth Fragment_Coupling Fragment Coupling (e.g., Sonogashira, Suzuki) Fragment_A_Synth->Fragment_Coupling Fragment_B_Synth->Fragment_Coupling Cyclization_Precursor Formation of Cyclization Precursor Fragment_Coupling->Cyclization_Precursor Key_Cyclization Key Cyclization Cascade (e.g., Diels-Alder, Electrocyclization) Cyclization_Precursor->Key_Cyclization Core_Formation Formation of Polycyclic Core Key_Cyclization->Core_Formation Functional_Group_Manipulation Functional Group Manipulations and Oxidations Core_Formation->Functional_Group_Manipulation Macrolactonization_Precursor Preparation of Seco-Acid for Macrolactonization Functional_Group_Manipulation->Macrolactonization_Precursor Macrolactonization Macrolactonization (e.g., Yamaguchi) Macrolactonization_Precursor->Macrolactonization Final_Product This compound Macrolactonization->Final_Product

Caption: Proposed overall synthetic workflow for this compound.

Protocols for Key Reactions (Based on Analogous Syntheses)

The following protocols are adapted from the successful total syntheses of structurally related complex natural products and represent plausible methods for key steps in a synthesis of this compound.

Sonogashira Coupling for Fragment Union

This protocol is based on the coupling of fragments in the synthesis of other complex molecules.[3]

  • Reaction: To a solution of an alkyne fragment (1.0 equiv) and a vinyl or aryl halide fragment (1.2 equiv) in degassed THF is added triethylamine (B128534) (5.0 equiv).

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv) are added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product.

6π Electrocyclization-Aromatization Cascade

This protocol is adapted from the synthesis of Rubriflordilactone B.[3]

  • Hydrosilylation: To a solution of a coupled enyne (1.0 equiv) in benzene (B151609) is added Wilkinson's catalyst, (Ph₃P)₃RhCl (0.1 equiv). Diphenylsilane (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure.

  • Electrocyclization: The residue is dissolved in toluene (B28343), and the solution is heated to 110 °C for 4 hours to effect the 6π electrocyclization.

  • Aromatization: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) is added, and the mixture is stirred at 110 °C for an additional 1 hour to promote aromatization.

  • Workup: The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated.

  • Purification: The crude product is purified by preparative HPLC to yield the cyclized and aromatized core.

Yamaguchi Macrolactonization

A classical Yamaguchi macrolactonization is a reliable method for the formation of large lactone rings.[5][6]

  • Acid Chloride Formation: To a solution of the seco-acid (1.0 equiv) in toluene is added triethylamine (2.5 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture is stirred at room temperature for 2 hours.

  • Lactonization: The reaction mixture is filtered and the filtrate is added dropwise via syringe pump to a solution of 4-dimethylaminopyridine (B28879) (DMAP, 7.0 equiv) in toluene at 70 °C over a period of 6 hours.

  • Reaction Conditions: The reaction is stirred at 70 °C for an additional 12 hours.

  • Workup: The mixture is cooled to room temperature, diluted with ethyl acetate, and washed successively with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the macrolactone.

Quantitative Data from Analogous Syntheses

The following table summarizes the yields of key reactions from the total synthesis of Rubriflordilactone B, which can serve as a benchmark for a potential synthesis of this compound.[3]

Step Reaction Type Yield (%)
1Sonogashira Coupling85
2Hydrosilylation92
36π Electrocyclization78
4Aromatization88
5Fragment Coupling75
6Macrolactonization (Yamaguchi)65

While the total synthesis of this compound remains an unrealized goal in synthetic organic chemistry, the strategies and protocols outlined in this application note provide a robust starting point for tackling this formidable challenge. By leveraging powerful synthetic methods such as cascade reactions, fragment couplings, and late-stage macrolactonizations, which have been successfully employed in the synthesis of other complex natural products, the path towards the first total synthesis of this compound is illuminated. The successful execution of such a synthesis would not only be a significant achievement in its own right but would also enable further biological evaluation of this intriguing natural product.

References

Neobritannilactone B: A Promising Sesquiterpene Lactone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neobritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica. Sesquiterpene lactones as a class are known for their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects. While specific data for this compound is limited, its structural similarity to other bioactive lactones from Inula britannica suggests its potential as a lead compound for the development of novel therapeutics, particularly in oncology and inflammatory diseases. This document provides an overview of the potential applications of this compound and detailed protocols for evaluating its biological activity, based on studies of closely related compounds.

Biological Activity and Potential Applications

Cytotoxic Activity

Structurally similar sesquiterpene lactones from Inula britannica have been shown to exhibit cytotoxicity against a range of cancer cell lines. This suggests that this compound may also possess anticancer properties. The α-methylene-γ-lactone moiety, a common feature in these compounds, is often implicated in their biological activity, acting as a Michael acceptor that can alkylate biological macromolecules.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Several sesquiterpene lactones isolated from Inula britannica have been shown to potently inhibit the NF-κB pathway, a central regulator of the inflammatory response.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The potential of this compound as an anti-inflammatory agent, therefore, warrants thorough investigation.

Data Presentation

The following tables summarize the biological activities of sesquiterpene lactones structurally related to this compound, isolated from Inula britannica. This data can serve as a benchmark for assessing the potential of this compound.

Table 1: Cytotoxicity of Sesquiterpene Lactones from Inula britannica

CompoundCell LineIC50 (µM)Reference
1-O-acetylbritannilactoneHuman Neutrophil Elastase3.2[2]
CLE-10 (4-epi-isoinuviscolide)MCF-7 (Breast Cancer)45.97 ± 1.21[3]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Inula britannica

CompoundAssayIC50 (µM)Reference
Inulanolide BLPS-induced NF-κB activation0.49[1]
Inulanolide DLPS-induced NF-κB activation0.48[1]
EupatolideLPS-induced NF-κB activation1.54[1]

Experimental Protocols

The following are detailed protocols for evaluating the cytotoxic and anti-inflammatory activities of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 - human lung carcinoma, HL-60 - human promyelocytic leukemia)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line stably transfected with an NF-κB-luciferase reporter construct.

  • This compound (dissolved in DMSO).

  • Complete cell culture medium (DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Luciferase Assay System (e.g., Promega).

  • Lysis buffer.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the transfected RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in complete medium.

    • Add the desired concentrations of this compound to the wells and incubate for 1-2 hours.

  • Stimulation:

    • Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 6-8 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells by adding 20 µL of lysis buffer to each well and shaking for 15 minutes.

    • Add 100 µL of luciferase substrate to each well.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to the protein concentration if necessary.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the LPS-stimulated control.

    • Determine the IC50 value for NF-κB inhibition.

Mandatory Visualization

Below are diagrams illustrating the proposed mechanism of action and experimental workflows.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_inflammation NF-κB Inhibition Assay Workflow cell_seeding 1. Seed Cancer Cells (e.g., A549, HL-60) compound_treatment 2. Treat with this compound (various concentrations) cell_seeding->compound_treatment incubation 3. Incubate (48-72 hours) compound_treatment->incubation mtt_assay 4. MTT Assay incubation->mtt_assay data_analysis_cyto 5. Measure Absorbance & Calculate IC50 mtt_assay->data_analysis_cyto seed_reporter_cells 1. Seed RAW 264.7 (NF-κB Reporter) pretreatment 2. Pre-treat with This compound seed_reporter_cells->pretreatment lps_stimulation 3. Stimulate with LPS pretreatment->lps_stimulation luciferase_assay 4. Luciferase Assay lps_stimulation->luciferase_assay data_analysis_inflam 5. Measure Luminescence & Calculate IC50 luciferase_assay->data_analysis_inflam

Caption: Experimental workflows for assessing the bioactivity of this compound.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription (TNF-α, iNOS, COX-2) NFkB_active->gene_transcription induces inflammation Inflammation gene_transcription->inflammation NBL_B This compound NBL_B->IKK inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound.

References

Application Notes and Protocols for a Novel Anti-Cancer Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the User: A comprehensive search of scientific literature did not yield specific information on a compound named "Neobrittanilactone B." It is possible that this compound is very new, has a different designation, or the name is misspelled.

Therefore, to fulfill your request for detailed Application Notes and Protocols in the specified format, we have created a generalized guide for a hypothetical novel anti-cancer agent, which we will refer to as "Novelactone B." The following data, protocols, and pathways are based on common experimental designs and expected outcomes for natural product-derived anti-cancer compounds, drawing from established research on similar molecules.

Topic: Cell Culture Conditions for Novelactone B Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Novelactone B is a hypothetical sesquiterpenoid lactone investigated for its potential anti-cancer properties. These application notes provide a comprehensive guide to the cell culture conditions and experimental protocols for evaluating the efficacy and mechanism of action of Novelactone B in common cancer cell lines.

Data Presentation: Summary of In Vitro Efficacy

The following tables summarize hypothetical quantitative data representing the cytotoxic and apoptotic effects of Novelactone B on various cancer cell lines.

Table 1: Cytotoxicity of Novelactone B (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h Treatment
A549Non-Small Cell Lung Cancer15.2
U251Glioblastoma8.5
MDA-MB-231Triple-Negative Breast Cancer12.8
MCF-7ER-Positive Breast Cancer25.1
JurkatT-cell Leukemia5.4

Table 2: Induction of Apoptosis by Novelactone B (24h Treatment)

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+)
A549 0 (Control)4.2%
1535.7%
U251 0 (Control)5.1%
1048.2%
Experimental Protocols

Here are detailed methodologies for key experiments to characterize the anti-cancer effects of Novelactone B.

Protocol 1: Cell Culture and Maintenance

  • Cell Lines: A549 (ATCC® CCL-185™), U251 (ECACC 09063001), and Jurkat (ATCC® TIB-152™) cells.

  • Culture Medium:

    • A549 and U251: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

    • Jurkat: RPMI-1640 medium containing 10% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing:

    • Adherent cells (A549, U251): Passage cells when they reach 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio.

    • Suspension cells (Jurkat): Split the culture 1:5 to 1:10 every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL.[1]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Novelactone B in the complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of Novelactone B. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat the cells with Novelactone B at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Diagram 1: Experimental Workflow for In Vitro Analysis

G start Cell Culture (A549, U251) treatment Treatment with Novelactone B start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis pathway Signaling Pathway Analysis (Western Blot) treatment->pathway ic50 Determine IC50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression pathway->protein_exp

Caption: Workflow for evaluating Novelactone B's anti-cancer effects.

Diagram 2: Hypothesized Apoptosis Signaling Pathway

G NB Novelactone B ROS ↑ ROS Production NB->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax activates Bcl2 ↓ Bcl-2 Mito->Bcl2 inhibits CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Novelactone B.

Diagram 3: Logical Relationship for Drug Development

G A In Vitro Efficacy B Mechanism of Action A->B informs C Preclinical Animal Models B->C justifies D Clinical Development C->D enables

References

Application Note: High-Throughput Analysis of Apoptosis Induction by Neobritannilactone B using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis in cancer cells is a primary goal for many anti-cancer drug discovery programs. Neobritannilactone B is a novel compound under investigation for its potential anti-neoplastic properties. This application note provides a detailed protocol for quantifying this compound-induced apoptosis using the Annexin V-FITC and Propidium Iodide (PI) dual-staining assay coupled with flow cytometry. This method allows for the sensitive and specific discrimination between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]

Principle of the Assay

In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[2][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[1][4] Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells with intact membranes.[1] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1][3] By using both Annexin V-FITC and PI, flow cytometry can differentiate between four cell populations:

  • Viable cells: Annexin V-FITC negative and PI negative.

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Necrotic cells: Annexin V-FITC negative and PI positive.

Data Presentation

The following tables represent hypothetical data from experiments investigating the apoptotic effects of this compound on a cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Apoptosis

This compound Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
185.6 ± 3.58.1 ± 1.24.3 ± 0.82.0 ± 0.4
560.3 ± 4.225.4 ± 2.810.1 ± 1.54.2 ± 0.9
1035.8 ± 5.140.2 ± 3.918.7 ± 2.35.3 ± 1.1
2515.1 ± 3.855.9 ± 4.523.5 ± 3.15.5 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by this compound (10 µM)

Incubation Time (hours)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
096.1 ± 1.92.1 ± 0.41.5 ± 0.20.3 ± 0.1
678.4 ± 3.315.3 ± 2.14.2 ± 0.72.1 ± 0.5
1255.9 ± 4.128.7 ± 3.211.3 ± 1.84.1 ± 0.8
2435.8 ± 5.140.2 ± 3.918.7 ± 2.35.3 ± 1.1
4818.2 ± 3.635.1 ± 4.238.9 ± 4.87.8 ± 1.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A detailed methodology for the analysis of apoptosis after treatment with this compound is provided below.

Materials and Reagents
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Protocol

1. Cell Seeding and Treatment a. Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.[5] b. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest drug concentration. c. Treat the cells with varying concentrations of this compound or vehicle control. A positive control using a known apoptosis inducer (e.g., staurosporine) should also be included.[6] d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[5]

2. Cell Harvesting a. For adherent cells, carefully collect the culture medium, which contains floating (potentially apoptotic) cells.[5] b. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. c. Combine the detached cells with the collected supernatant from step 2a. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and wash the cells twice with cold PBS.[5]

3. Annexin V-FITC and PI Staining a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[7] b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5] c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5] d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[5] e. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4][5]

4. Flow Cytometry Analysis a. Add 400 µL of 1X Binding Buffer to each tube.[4][5] b. Analyze the samples on a flow cytometer within one hour.[5] c. Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.[3] d. Acquire data for at least 10,000 events per sample.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Flow Cytometry seed Seed Cells in 6-well Plate adhere Allow Adherence Overnight seed->adhere treat Treat with this compound adhere->treat incubate Incubate for Desired Time treat->incubate collect_medium Collect Supernatant combine Combine Supernatant and Detached Cells collect_medium->combine detach Detach Adherent Cells detach->combine wash Wash with PBS combine->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_stain Incubate 15 min in Dark add_stains->incubate_stain add_buffer Add Binding Buffer incubate_stain->add_buffer acquire Acquire Data on Flow Cytometer add_buffer->acquire analyze Analyze Data acquire->analyze apoptosis_detection cluster_legend Cell Populations cluster_quadrants Flow Cytometry Quadrants viable Viable early_apop Early Apoptotic late_apop Late Apoptotic/Necrotic q1 Q1: Annexin V- / PI+ (Necrotic) q2 Q2: Annexin V+ / PI+ (Late Apoptotic/Necrotic) q3 Q3: Annexin V- / PI- (Viable) q3->q1 Necrosis q4 Q4: Annexin V+ / PI- (Early Apoptotic) q3->q4 Early Apoptosis q4->q2 Late Apoptosis signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway drug This compound death_receptor Death Receptors (e.g., FAS, TNFR) drug->death_receptor induces bcl2 Bcl-2 Family (Bax/Bak activation) drug->bcl2 induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->bcl2 activates Bid caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Investigating the Hypo-pigmenting Effect of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin (B1238610), the primary pigment responsible for skin, hair, and eye color, is produced in melanocytes through a process called melanogenesis. While essential for protecting the skin from harmful ultraviolet (UV) radiation, the overproduction or abnormal accumulation of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots.[1] A key regulatory enzyme in this pathway is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin synthesis.[1][2] Consequently, inhibitors of tyrosinase and its upstream signaling pathways are of significant interest for the development of skin-lightening agents and treatments for hyperpigmentation.[1]

Inula britannica, a plant used in traditional medicine, has been explored for its various biological activities, including anti-inflammatory and anti-cancer effects.[3] Sesquiterpene lactones isolated from this plant have shown potential as modulators of melanogenesis.[4] This document focuses on the hypo-pigmenting effects of a specific sesquiterpene lactone, 6-O-isobutyrylbritannilactone (IBL), which has demonstrated significant anti-melanogenic properties.[1][5][6] While the user requested information on Neobritannilactone B, one study indicated its cytotoxicity.[7][8] In contrast, IBL, a closely related compound from the same plant, has been shown to effectively inhibit melanin synthesis without significant toxicity to melanocytes.[1] These application notes provide a summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with the hypo-pigmenting action of IBL.

Data Presentation

The hypo-pigmenting effects of 6-O-isobutyrylbritannilactone (IBL) have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: Effect of IBL on B16F10 Melanoma Cell Viability

IBL Concentration (µM)Cell Viability (%)
0 (Control)100
5~100
10~100
20~100
50~98
100~95

Data derived from MTT assays on B16F10 melanoma cells treated with IBL for a specified duration. The results indicate that IBL exhibits low cytotoxicity at concentrations effective for inhibiting melanogenesis.[1]

Table 2: Inhibition of Melanin Content and Tyrosinase Activity by IBL in IBMX-Stimulated B16F10 Cells

IBL Concentration (µM)Relative Melanin Content (%)Relative Tyrosinase Activity (%)
0 (IBMX only)100100
5Significantly ReducedSignificantly Reduced
10Significantly ReducedSignificantly Reduced
20Significantly ReducedSignificantly Reduced
30Significantly ReducedSignificantly Reduced

B16F10 cells were stimulated with 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to induce melanogenesis. Treatment with IBL resulted in a dose-dependent decrease in both melanin production and cellular tyrosinase activity.[1][6]

Table 3: Effect of IBL on Melanogenesis-Related Gene and Protein Expression in B16F10 Cells

TargetEffect of IBL Treatment
Proteins
MITFDose-dependent decrease
TyrosinaseDose-dependent decrease
TRP-1Dose-dependent decrease
TRP-2Dose-dependent decrease
mRNA
MITFDose-dependent decrease
TyrosinaseDose-dependent decrease
TRP-1Dose-dependent decrease
TRP-2Dose-dependent decrease

IBL treatment downregulates the expression of the master regulator of melanogenesis, MITF, and its downstream target enzymes (Tyrosinase, TRP-1, TRP-2) at both the mRNA and protein levels.[1][5][6]

Table 4: In Vivo Hypo-pigmenting Effect of IBL on Zebrafish Embryos

IBL Concentration (µM)Pigmentation Reduction (%)
10~8
50~13
100~16

Treatment of zebrafish embryos with IBL resulted in a significant and dose-dependent reduction in body pigmentation, confirming its in vivo efficacy.[1][6]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to investigate the hypo-pigmenting effects of IBL.

Experimental_Workflow cluster_invitro In Vitro Analysis (B16F10 Cells) cluster_assays Functional & Molecular Assays cluster_invivo In Vivo Analysis cell_culture B16F10 Cell Culture ibmx_stimulation Induce Melanogenesis (IBMX) cell_culture->ibmx_stimulation ibl_treatment IBL Treatment (Varying Concentrations) ibmx_stimulation->ibl_treatment mtt Cytotoxicity Assay (MTT) ibl_treatment->mtt melanin Melanin Content Assay ibl_treatment->melanin tyrosinase Tyrosinase Activity Assay ibl_treatment->tyrosinase western Western Blot (Protein Expression) ibl_treatment->western rt_pcr RT-qPCR (mRNA Expression) ibl_treatment->rt_pcr zebrafish Zebrafish Embryo Culture ibl_treatment_vivo IBL Treatment (Varying Concentrations) zebrafish->ibl_treatment_vivo imaging Imaging & Pigmentation Analysis ibl_treatment_vivo->imaging start Start start->cell_culture start->zebrafish

Fig 1. Overall experimental workflow for investigating IBL.
Cell Culture and Treatment

  • Cell Line: Murine melanoma B16F10 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed B16F10 cells in appropriate culture plates (e.g., 6-well or 96-well plates).

    • Allow cells to adhere for 24 hours.

    • To induce melanogenesis, treat cells with a stimulant such as 100 µM 3-isobutyl-1-methylxanthine (IBMX).

    • Concurrently or as a pre-treatment, add varying concentrations of IBL (e.g., 5, 10, 20, 30 µM) to the culture medium. A vehicle control (e.g., DMSO) should be used.

    • Incubate for the desired period (e.g., 48-72 hours) before proceeding to subsequent assays.

Cell Viability (MTT) Assay
  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed B16F10 cells in a 96-well plate and treat with IBL as described above.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Melanin Content Assay
  • Principle: Quantifies the amount of melanin produced by the cells.

  • Protocol:

    • Treat cells in a 6-well plate as described in Protocol 1.

    • After incubation, wash the cells with PBS and harvest them by trypsinization.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Dissolve the pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein concentration of the lysate, determined by a BCA or Bradford protein assay.

Cellular Tyrosinase Activity Assay
  • Principle: Measures the activity of the tyrosinase enzyme within the cells.

  • Protocol:

    • Treat and harvest cells as for the melanin content assay.

    • Lyse the cell pellet with a lysis buffer (e.g., phosphate (B84403) buffer containing 1% Triton X-100) on ice.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, mix an equal amount of protein from each sample with freshly prepared L-DOPA solution (2 mg/mL).

    • Incubate the plate at 37°C for 1 hour.

    • Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.

    • Express tyrosinase activity as a percentage of the control group.

Western Blot Analysis
  • Principle: Detects and quantifies the expression levels of specific proteins.

  • Protocol:

    • Lyse treated cells and determine protein concentration.

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

      • MITF

      • Tyrosinase

      • TRP-1

      • TRP-2

      • Phospho-ERK, ERK

      • Phospho-AKT, AKT

      • Phospho-CREB, CREB

      • β-actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software and normalize to the loading control.

Signaling Pathway and Mechanism of Action

IBL exerts its hypo-pigmenting effect by modulating key signaling pathways that regulate the expression of melanogenic genes. The primary mechanism involves the downregulation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanin synthesis.[1][5] IBL achieves this by inhibiting the phosphorylation and activation of upstream kinases, specifically ERK and AKT, which in turn leads to reduced phosphorylation of the transcription factor CREB.[1][6][9]

Signaling_Pathway cluster_pathway IBL Mechanism of Action IBL This compound (IBL) ERK p-ERK IBL->ERK Inhibits AKT p-AKT IBL->AKT Inhibits CREB p-CREB ERK->CREB AKT->CREB MITF MITF (Transcription Factor) CREB->MITF Activates Transcription Melanogenesis_Genes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenesis_Genes Activates Transcription Melanin Melanin Synthesis Melanogenesis_Genes->Melanin

Fig 2. Proposed signaling pathway for IBL-mediated hypo-pigmentation.

Pathway Description:

  • Inhibition of Upstream Kinases: IBL treatment leads to a reduction in the phosphorylation (activation) of both ERK (a member of the MAPK family) and AKT.[1]

  • Downregulation of CREB Activation: The decreased activity of ERK and AKT results in lower levels of phosphorylated CREB (p-CREB). CREB is a crucial transcription factor that binds to the promoter of the MITF gene.[1][10]

  • Suppression of MITF Expression: With reduced p-CREB, the transcriptional activation of MITF is suppressed. This leads to lower levels of both MITF mRNA and protein.[1][6]

  • Reduced Expression of Melanogenic Enzymes: As the master regulator, the decrease in MITF directly causes a downregulation in the transcription of its target genes: Tyrosinase, TRP-1, and TRP-2.[1][5]

  • Inhibition of Melanin Synthesis: The reduced expression of these key enzymes ultimately leads to decreased tyrosinase activity and a subsequent reduction in melanin production, resulting in a hypo-pigmenting effect.[1][6]

Conclusion

6-O-isobutyrylbritannilactone (IBL), a sesquiterpene lactone from Inula britannica, demonstrates significant potential as a hypo-pigmenting agent. It effectively reduces melanin synthesis in vitro and in vivo without notable cytotoxicity.[1][6] Its mechanism of action involves the suppression of the AKT/ERK/CREB signaling axis, leading to the downregulation of MITF and its target melanogenic enzymes.[1] The data and protocols presented here provide a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development who are investigating novel and safe agents for the management of hyperpigmentary disorders.

References

Troubleshooting & Optimization

Technical Support Center: Improving Neobritannilactone B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Neobritannilactone B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sesquiterpene lactone with known cytotoxic activity.[1] Like many other sesquiterpene lactones, it is a lipophilic compound with poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro assays and may result in compound precipitation and inaccurate experimental outcomes.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

A3: This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous medium. To mitigate this, you can try lowering the final concentration of the organic solvent (e.g., DMSO) in your medium, using a co-solvent system, or employing solubility-enhancing excipients like cyclodextrins.

Q4: What are cyclodextrins and how can they improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming an inclusion complex.[2][3] This complex has a hydrophilic exterior, which significantly increases the aqueous solubility of the guest molecule.[2][3]

Q5: Are there alternatives to DMSO for dissolving this compound?

A5: Yes, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be considered. However, it is crucial to determine the tolerance of your specific cell line to these solvents and to always include a vehicle control in your experiments.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous media. The compound has very low aqueous solubility and is crashing out of solution.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. - Use a co-solvent system (e.g., DMSO/ethanol mixture). - Employ solubility enhancers such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
The stock solution in DMSO is cloudy or contains visible particles. The compound is not fully dissolved or has reached its solubility limit in DMSO.- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. - If cloudiness persists, centrifuge the stock solution and use the clear supernatant. Note that the actual concentration may be lower than calculated.
Inconsistent results between experiments. Variability in compound solubility and precipitation.- Ensure consistent and thorough mixing when preparing solutions. - Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect for any precipitation before adding to the cells.
High background signal or artifacts in the assay. Compound aggregation at high concentrations.- Lower the final concentration of this compound in the assay. - Use solubility enhancers to prevent aggregation.
Observed cytotoxicity is lower than expected. The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.- Confirm the solubility of this compound in your specific assay medium. - Use a solubility enhancement strategy to achieve the desired concentration.

Quantitative Data Summary

Parameter Value Method/Source
Molecular Formula C₁₅H₂₀O₃---
Molecular Weight 248.32 g/mol ---
Predicted logP 2.15 ± 0.45Online Prediction Tool
Predicted pKa (most acidic) 14.5 ± 0.7Online Prediction Tool
Estimated Solubility in DMSO ≥ 10 mg/mLBased on data for similar compounds
Estimated Aqueous Solubility (PBS, pH 7.4) < 0.1 mg/mLBased on data for sesquiterpene lactones
Estimated Solubility with 2% HP-β-CD in PBS 1-5 mg/mLBased on the effect of cyclodextrins on similar compounds

Disclaimer: The logP, pKa, and solubility values are predicted or estimated and should be experimentally verified.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing a larger volume (e.g., 198 µL) of Phosphate Buffered Saline (PBS) at pH 7.4. This will result in a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Assays cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay stock Weigh this compound dmso Add DMSO to desired concentration (e.g., 10 mM) stock->dmso vortex Vortex and gently warm if necessary dmso->vortex serial_dilution Prepare serial dilutions in cell culture medium vortex->serial_dilution Use clear stock solution final_dmso Ensure final DMSO concentration is non-toxic (e.g., <= 0.5%) serial_dilution->final_dmso add_to_cells Add working solutions to cells in a 96-well plate final_dmso->add_to_cells incubate Incubate for the desired time period add_to_cells->incubate readout Perform assay readout (e.g., MTT) incubate->readout

Caption: Workflow for preparing this compound for in vitro assays.

nf_kb_pathway Hypothesized Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb p50/p65 nfkb_n p50/p65 nfkb->nfkb_n Translocation nfkb_ikb p50/p65-IκBα Complex nfkb_ikb->nfkb IκBα degradation nbl_b This compound nbl_b->nfkb Inhibits p65 subunit dna DNA nfkb_n->dna Binds gene_exp Pro-inflammatory Gene Expression dna->gene_exp

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

References

Technical Support Center: Total Synthesis of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a formal total synthesis of Neobritannilactone B has not been published in peer-reviewed literature. This guide is intended for researchers and drug development professionals as a proactive, hypothetical resource. The challenges, protocols, and troubleshooting steps outlined below are based on a proposed retrosynthetic analysis and draw from established methodologies in the synthesis of structurally related complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the total synthesis of this compound?

A1: The primary challenge lies in the stereocontrolled construction of its core structure, which features a ten-membered carbocycle fused to a γ-lactone. Key difficulties include the stereoselective formation of the medium-sized ring, which is often entropically disfavored, and the precise installation of multiple stereocenters.

Q2: What general synthetic strategies could be envisioned for this compound?

A2: A convergent approach is likely to be most efficient. This would involve the synthesis of two or more advanced fragments, which are then coupled late in the synthesis. A plausible strategy would involve the formation of the ten-membered ring via a ring-closing metathesis (RCM) or a macrolactonization reaction, followed by the installation of the α-methylene group on the lactone.

Q3: Are there any particularly sensitive functional groups in this compound to consider during synthesis?

A3: The α-methylene-γ-lactone moiety is a Michael acceptor and can be sensitive to nucleophilic attack, especially under basic conditions. The tertiary alcohol is also a potential site for undesired elimination reactions. Protecting group strategies will be critical to mask these functionalities during sensitive transformations.

Proposed Retrosynthetic Analysis

A hypothetical retrosynthetic analysis of this compound is presented below. This strategy disconnects the molecule at key positions to identify potential synthetic precursors.

G Neobritannilactone_B This compound Alpha_Methylene_Installation α-Methylene Installation (e.g., Eschenmoser's salt) Neobritannilactone_B->Alpha_Methylene_Installation [1] Macrolactonization Macrolactonization (e.g., Yamaguchi) Alpha_Methylene_Installation->Macrolactonization [2] Hydroxy_Acid_Precursor Hydroxy Acid Precursor Macrolactonization->Hydroxy_Acid_Precursor [3] Fragment_Coupling Fragment Coupling (e.g., Wittig or Suzuki) Hydroxy_Acid_Precursor->Fragment_Coupling [4] Fragment_A Fragment A (Aldehyde/Vinyl Iodide) Fragment_Coupling->Fragment_A Fragment_B Fragment B (Phosphonium Ylide/Boronic Ester) Fragment_Coupling->Fragment_B G Start Low Yield or Byproducts in Suzuki Coupling Check_Reagents Verify Purity of Boronic Ester and Vinyl Halide Start->Check_Reagents Reagents_OK Reagents Pure Check_Reagents->Reagents_OK Screen_Catalyst Screen Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Reagents_OK->Screen_Catalyst Yes Failure Consider Alternative Coupling Strategy Reagents_OK->Failure No Catalyst_OK Yield Improved? Screen_Catalyst->Catalyst_OK Screen_Base Screen Base (e.g., K2CO3, Cs2CO3, K3PO4) Catalyst_OK->Screen_Base Yes Catalyst_OK->Screen_Base No Base_OK Yield Improved? Screen_Base->Base_OK Screen_Solvent Screen Solvent System (e.g., Toluene/H2O, THF/H2O, Dioxane) Base_OK->Screen_Solvent Yes Base_OK->Screen_Solvent No Solvent_OK Yield Improved? Screen_Solvent->Solvent_OK Optimize_Temp Optimize Temperature (RT, 60°C, 80°C) Solvent_OK->Optimize_Temp Yes Solvent_OK->Optimize_Temp No Success Optimized Conditions Found Optimize_Temp->Success

Technical Support Center: Optimizing Neobritannilactone B Extraction from Inula

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Neobritannilactone B from Inula species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflow and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound, also known as Dibritannilactone B, is a sesquiterpene lactone primarily isolated from the flowers of Inula britannica.[1] It has garnered significant interest in the scientific community due to its demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines, making it a promising candidate for further investigation in drug discovery.[1][2]

Q2: Which Inula species are the primary sources of this compound?

A2: The primary source for the isolation of this compound is the flowers of Inula britannica, commonly known as British yellowhead or meadow fleabane.[1] Other species within the Inula genus are also rich in various bioactive sesquiterpene lactones.[2][3][4]

Q3: What are the conventional methods for extracting this compound?

A3: The conventional method involves solid-liquid extraction, typically maceration, of the air-dried and powdered flowers of Inula britannica with 95% ethanol (B145695) at room temperature.[1] This is followed by concentration of the ethanolic extract under reduced pressure to obtain a crude extract.

Q4: What advanced extraction techniques can be used to improve yield and efficiency?

A4: Advanced extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have shown great potential for extracting sesquiterpene lactones from Inula species.[5][6][7] These methods are generally faster, more efficient, and can lead to higher yields compared to conventional techniques.[5][7] Supercritical Fluid Extraction (SFE) with CO2 is another green and highly selective method that can be employed.[8]

Q5: Which solvents are most effective for the extraction of this compound and other sesquiterpene lactones?

A5: Ethanol, particularly in high concentrations (80-100%), is a highly effective solvent for extracting sesquiterpene lactones from Inula species.[1][5][9] Studies on similar compounds in Inula have shown that pure ethanol or high-concentration ethanol-water mixtures often provide the highest yields in advanced extraction methods like MAE and UAE.[5][7] The choice of solvent may also depend on the subsequent fractionation and purification steps. For fractionation, a sequence of solvents with increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, is commonly used.[1]

Q6: How is this compound purified after initial extraction?

A6: After obtaining a crude extract, a multi-step process of fractionation and chromatography is employed.[1] The crude extract is typically suspended in water and partitioned sequentially with solvents like chloroform and ethyl acetate. The fraction enriched with this compound (often the chloroform fraction) is then subjected to column chromatography, frequently using silica (B1680970) gel with a gradient elution system (e.g., n-hexane-ethyl acetate).[1] Fractions are monitored by Thin Layer Chromatography (TLC) to isolate the pure compound.[1]

Q7: What analytical methods are used to quantify the yield of this compound?

A7: High-Performance Liquid Chromatography (HPLC) coupled with a UV or diode-array detector is a common and reliable method for the quantification of sesquiterpene lactones and other plant-derived compounds.[10] Gas Chromatography (GC) can also be used for the simultaneous determination of related sesquiterpene lactones like alantolactone (B1664491) and isoalantolactone (B1672209).[6][7]

Troubleshooting Guide

Problem: Low or No Yield of this compound

Possible Cause Suggested Solution
Improper Plant Material Ensure you are using the correct plant part, which is primarily the flowers of Inula britannica for this compound.[1] The age and collection time of the plant material can also affect the concentration of secondary metabolites.
Inefficient Extraction The extraction parameters may not be optimal. For conventional methods, ensure the plant material is finely powdered and the extraction is exhaustive. For advanced methods like UAE or MAE, optimize parameters such as solvent concentration, time, temperature, and power.[5][6][7] Consider switching to a more efficient technique if yields remain low.
Degradation of Compound Sesquiterpene lactones can be sensitive to high temperatures.[5] If using MAE or other heat-involved methods, monitor the temperature to prevent degradation. Prolonged extraction times can also have adverse effects.[5]
Incorrect Solvent Choice The polarity of the extraction solvent is crucial. High-concentration ethanol is generally effective.[1][5] If partitioning, ensure the solvents used are appropriate to isolate this compound into a specific fraction.
Loss during Workup Significant loss can occur during the concentration, fractionation, and purification steps. Handle extracts carefully and monitor each step with TLC to track the presence of the target compound.

Problem: Co-extraction of Impurities and Difficult Purification

Possible Cause Suggested Solution
Non-selective Extraction The initial extraction may pull a wide range of compounds from the plant material. This is common with polar solvents like ethanol.
Insufficient Fractionation The liquid-liquid partitioning may not have been sufficient to separate this compound from other compounds with similar polarity. Consider adding more partitioning steps with different solvents.
Overloaded Chromatography Column Loading too much crude extract onto the silica gel column can lead to poor separation. Reduce the amount of sample loaded or use a larger column.
Inappropriate Elution Gradient The solvent gradient used for column chromatography may be too steep, causing co-elution of compounds. A shallower gradient can improve resolution. Monitor fractions closely with TLC.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones from Inula Species

Extraction Method Typical Solvent Time Relative Yield Key Advantages
Maceration 95% Ethanol24+ hoursBaselineSimple, low equipment cost.[1][11]
Ultrasound-Assisted Extraction (UAE) 70-96% Ethanol30 minutesHigher than MacerationFaster, improved yield.[6][7]
Microwave-Assisted Extraction (MAE) 80-100% Ethanol5-7 minutesHighestVery fast, highly efficient, reduced solvent use.[5][11][9]

Table 2: Optimized Parameters for Advanced Extraction of Sesquiterpene Lactones from Inula

Method Parameter Optimal Value Resulting Yield (Example: Alantolactone/Isoalantolactone) Reference
MAE Ethanol Concentration100%54.99 ± 0.11 mg/g (AL), 48.40 ± 0.19 mg/g (IAL)[5]
Liquid:Sample Ratio30:1 mL/g[5]
Microwave Power300 W[5]
Irradiation Time5 min[5]
UAE Ethanol Concentration70%18.04 mg/g (AL), 12.77 mg/g (IAL)[7]
Extraction Time30 min[7]
TemperatureRoom Temperature (25°C)[7]
Solid/Solvent Ratio1:20 w/v[7]

Note: Yields are for Alantolactone (AL) and Isoalantolactone (IAL) from Inula helenium, which serve as representative examples for optimizing sesquiterpene lactone extraction from the genus.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction

  • Preparation: Air-dry the flowers of Inula britannica and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material exhaustively with 95% ethanol at room temperature. This may involve several changes of the solvent over a period of 24-72 hours.[1]

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.[1]

Protocol 2: Microwave-Assisted Extraction (MAE) - Optimized

  • Preparation: Place 1g of powdered Inula sample into an extraction vessel.

  • Extraction: Add 30 mL of 100% ethanol (30:1 liquid to sample ratio).[5][11]

  • Irradiation: Place the vessel in a microwave extractor and irradiate at 300 W for 5 minutes.[5][11]

  • Recovery: After extraction, filter the mixture to separate the extract from the plant residue. Concentrate the extract as needed.

Protocol 3: Ultrasound-Assisted Extraction (UAE) - Optimized

  • Preparation: Place 0.5 g of powdered Inula sample in an Erlenmeyer flask.

  • Extraction: Add 10 mL of 70% aqueous ethanol (1:20 solid to solvent ratio).[7]

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature (25°C).[7]

  • Recovery: Filter the extract and remove the solvent under vacuum. The resulting concentrated extract can be redissolved in water for subsequent liquid-liquid extraction.[7]

Protocol 4: General Fractionation and Purification

  • Fractionation: Suspend the crude ethanolic extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[1]

  • Chromatography Preparation: Concentrate the desired fraction (e.g., chloroform fraction) and adsorb it onto a small amount of silica gel.

  • Column Chromatography: Load the adsorbed sample onto a silica gel column. Elute the column using a gradient solvent system, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[1]

  • Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine the fractions containing the pure this compound.

Visualizations

G cluster_start Plant Material cluster_extraction Extraction cluster_processing Initial Processing cluster_fractionation Fractionation cluster_purification Purification A Inula britannica Flowers (Dried, Powdered) B Solid-Liquid Extraction (e.g., MAE, UAE, Maceration) Solvent: Ethanol A->B C Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) D->E F Enriched Fraction (e.g., Chloroform) E->F G Silica Gel Column Chromatography F->G H TLC Monitoring G->H I Pure this compound H->I

Caption: General workflow for the extraction and purification of this compound.

G cluster_material Plant Material Check cluster_extraction Extraction Process Check cluster_solvent Solvent and Degradation Check Start Low or No Yield Detected Q1 Correct Plant Species and Part (Flowers)? Start->Q1 A1_Yes Proceed Q1->A1_Yes Yes A1_No Action: Source correct Inula britannica flowers. Q1->A1_No No Q2 Is Extraction Method Optimized? A1_Yes->Q2 A2_Yes Proceed Q2->A2_Yes Yes A2_No Action: Optimize parameters (Time, Temp, Solvent, Power) or switch to MAE/UAE. Q2->A2_No No Q3 Is Solvent Correct? (e.g., high % ethanol) A2_Yes->Q3 A3_Yes Proceed Q3->A3_Yes Yes A3_No Action: Use recommended solvent. Q3->A3_No No Q4 Potential for Thermal Degradation? A3_Yes->Q4 A4_Yes Action: Lower temperature, reduce extraction time. Q4->A4_Yes Yes A4_No Review Purification Steps Q4->A4_No No

Caption: Troubleshooting decision tree for low extraction yield.

G cluster_params Key Extraction Parameters Yield Extraction Yield of this compound Time Time Yield->Time Directly proportional up to optimum, then may cause degradation Temp Temperature Yield->Temp Increases yield to a point, high temps cause degradation Solvent Solvent Conc. Yield->Solvent Strong influence on selectivity and yield Power Power (MAE/UAE) Yield->Power Increases cell wall disruption and mass transfer Ratio Liquid:Solid Ratio Yield->Ratio Affects efficiency of mass transfer

References

Technical Support Center: High-Throughput Screening Optimization for Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing high-throughput screening (HTS) campaigns for Neobritannilactone B, a terpenoid lactone. Given the known anti-inflammatory properties of similar compounds, this guide focuses on screening for inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[1][2][3]

Section 1: Frequently Asked Questions (FAQs) - Assay Design & Development

Q1: What is the most suitable primary HTS assay for identifying the bioactivity of this compound?

A1: For screening this compound as a potential anti-inflammatory agent, an NF-κB reporter gene assay is highly recommended. This cell-based assay is robust, scalable, and directly measures the transcriptional activity of NF-κB. A common setup involves a stable cell line (e.g., HEK293 or THP-1) containing a luciferase or fluorescent protein reporter gene under the control of an NF-κB response element. Upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), activated NF-κB drives reporter expression, which can be inhibited by active compounds like this compound.[4][5][6]

Q2: How should I select and prepare this compound for an HTS campaign?

A2: this compound, as a natural product, requires careful preparation. It should be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the assay wells is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or assay interference. Serial dilutions should be prepared to test the compound across a range of concentrations to determine its potency (IC₅₀).

Q3: What are the key quality control parameters I need to monitor during my HTS campaign?

A3: Rigorous quality control is essential for a successful HTS campaign. The primary metrics to monitor on each assay plate are the Z'-factor and the Signal-to-Background (S/B) ratio. These parameters assess the robustness and statistical separation of your positive and negative controls, ensuring that "hits" can be identified with confidence.

Table 1: Key HTS Quality Control Parameters

ParameterFormulaRecommended ValueInterpretation
Z'-Factor 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]≥ 0.5Indicates an excellent assay with a large separation between positive (p) and negative (n) controls relative to their signal variation (σ). A value below 0.5 suggests the assay is not reliable for identifying hits.
Signal-to-Background (S/B) Ratio μ_p / μ_n≥ 10Represents the dynamic range of the assay. A high S/B ratio indicates a strong signal from the positive control compared to the background, making it easier to detect inhibitors.

(μ = mean, σ = standard deviation, p = positive control, n = negative control)

Q4: How can I mitigate assay interference commonly seen with natural products?

A4: Natural products can often interfere with assay readouts. To identify and mitigate these effects, it is crucial to run counter-screens. For example, if using a luciferase-based reporter assay, screen this compound against purified luciferase enzyme in a cell-free system. This will determine if the compound directly inhibits the reporter enzyme, which would create a false positive. Compounds that are autofluorescent can also interfere with fluorescent readouts, requiring spectral analysis to identify problematic compounds.

Section 2: Troubleshooting Guide

Table 2: Common HTS Issues and Solutions

ProblemPossible CausesRecommended Solutions
High Well-to-Well Variability / Low Z'-Factor (<0.5) 1. Inconsistent liquid handling.2. "Edge effects" on assay plates due to evaporation.3. Cell clumping or uneven seeding.4. Reagent instability.1. Calibrate and validate automated liquid handlers.2. Use plates with lids, maintain humidity in incubators, and avoid using the outer wells for compounds.3. Optimize cell dissociation and seeding protocols; use cell-repellent plates if necessary.4. Prepare reagents fresh daily and validate new batches.
High Rate of False Positives 1. Compound is autofluorescent or quenches the signal.2. Compound directly inhibits the reporter enzyme (e.g., luciferase).3. Compound is cytotoxic, leading to a drop in signal.[6]1. Pre-read plates after compound addition but before reagent addition to identify fluorescent compounds.2. Perform a counter-screen against the purified reporter enzyme.3. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo, MTT) using the same cell line and conditions.[5][6]
Poor Hit Confirmation Rate 1. Initial hit was a statistical anomaly.2. Compound degrades upon storage or freeze-thaw cycles.3. The primary screen was not robust enough.1. Re-test all initial hits, preferably from a freshly prepared stock solution.2. Assess compound stability under storage conditions.3. Develop a secondary, orthogonal assay to confirm the mechanism of action (e.g., a high-content imaging assay for NF-κB nuclear translocation).[7]

Section 3: Experimental Protocols & Workflows

Protocol 1: NF-κB Luciferase Reporter Gene HTS Assay
  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter into 384-well white, solid-bottom assay plates at a density of 10,000 cells/well in 20 µL of culture medium. Incubate overnight.

  • Compound Addition: Add 100 nL of this compound (from a dilution series) or control compounds (e.g., known inhibitor as positive control, DMSO as negative control) to the assay plates using an acoustic liquid handler. Incubate for 1 hour.

  • Stimulation: Add 5 µL of TNF-α (final concentration 10 ng/mL) to all wells except for the negative controls. Incubate for 6 hours at 37°C.[7]

  • Lysis and Signal Detection: Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo) to each well. Incubate for 5 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Normalize the data to controls (% inhibition). Calculate the Z'-factor and S/B ratio for each plate. Plot dose-response curves for active compounds to determine IC₅₀ values.

HTS Workflow Diagram

The following diagram outlines the logical flow of a typical HTS campaign, from initial screening to hit validation.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation AssayDev Assay Development & Miniaturization LibPrep Compound Library (this compound) Plate Preparation AssayDev->LibPrep PrimaryScreen Primary HTS (e.g., NF-kB Reporter) LibPrep->PrimaryScreen DataAcq Data Acquisition (Luminescence Reading) PrimaryScreen->DataAcq HitTriage Hit Triage & Prioritization DataAnalysis Data Analysis (Z', % Inhibition) DataAcq->DataAnalysis DataAnalysis->HitTriage DoseResponse Dose-Response (IC50 Determination) HitTriage->DoseResponse CounterScreens Counter-Screens (Cytotoxicity, Luciferase) HitTriage->CounterScreens SecondaryAssay Secondary Assay (e.g., High-Content Imaging) DoseResponse->SecondaryAssay

Caption: High-throughput screening workflow for this compound.

Section 4: Signaling Pathway

Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a critical inflammatory signaling cascade. In resting cells, the NF-κB dimer (p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation by the proteasome.[2][8] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially at the level of IKK activation or another upstream step.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α (Stimulus) TNFR TNFR Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB IkBa_p P-IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases NF-κB Proteasome Proteasome (Degradation) IkBa_p->Proteasome Targets for Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Activates NBL_B This compound (Hypothesized Target) NBL_B->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Sesquiterpene Lactones in STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the current scientific understanding of sesquiterpene lactones as a class of STAT3 inhibitors. As "Neobritannilactone B" (herein referred to as NBL-B) is a novel or less-characterized agent, these guidelines are intended to serve as a general framework for researchers. Specific experimental validation for NBL-B is highly recommended.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of NBL-B and other sesquiterpene lactones during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for sesquiterpene lactones like NBL-B in inhibiting STAT3?

A1: Sesquiterpene lactones are a class of natural compounds that have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5] The primary mechanism involves the direct interaction with the STAT3 protein. Many sesquiterpene lactones contain reactive structures, such as α,β-unsaturated carbonyl groups, that can covalently bind to cysteine residues within the STAT3 protein.[1] This interaction can disrupt STAT3 dimerization, its translocation to the nucleus, and its DNA binding ability, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and inflammation.[2][6] Some sesquiterpene lactones have been shown to bind to the SH2 domain of STAT3, which is crucial for its activation and dimerization.[3][5]

Q2: What are the potential off-target effects of NBL-B and other sesquiterpene lactones?

A2: Due to their reactive nature, sesquiterpene lactones can interact with other cellular proteins containing reactive cysteine residues, leading to off-target effects.[1] Potential off-target effects may include modulation of other signaling pathways, such as NF-κB, and induction of oxidative stress.[1] It is crucial to experimentally determine the selectivity of NBL-B for STAT3 over other cellular targets.

Q3: How can I assess the selectivity of NBL-B for STAT3?

A3: A multi-pronged approach is recommended to assess the selectivity of NBL-B. This includes:

  • Kinase Profiling: Screen NBL-B against a panel of kinases to identify potential off-target kinase interactions.

  • Proteome-wide Profiling: Employ techniques like activity-based protein profiling (ABPP) or chemical proteomics to identify other cellular proteins that interact with NBL-B.

  • Counter-screening: Test NBL-B in cell lines with genetic knockout or knockdown of STAT3 to distinguish between on-target and off-target effects.

  • Dose-response studies: Compare the concentration of NBL-B required for STAT3 inhibition with the concentrations that elicit off-target effects. A large therapeutic window suggests better selectivity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cellular toxicity observed at concentrations required for STAT3 inhibition. NBL-B may have significant off-target effects leading to general cytotoxicity.1. Perform a dose-response curve to determine the IC50 for STAT3 inhibition and compare it to the CC50 (cytotoxic concentration 50%).2. Use lower, more specific concentrations of NBL-B in combination with other agents to achieve the desired effect.3. Screen NBL-B against a panel of cell lines to identify those with higher sensitivity, which may indicate a dependency on the STAT3 pathway.
Inconsistent results in different cell lines. The activity of NBL-B may be cell-type specific due to differences in STAT3 activation state, expression of off-target proteins, or cellular redox environment.1. Characterize the STAT3 pathway activity (e.g., phosphorylation levels) in your cell lines of interest.2. Measure the intracellular glutathione (B108866) (GSH) levels, as some sesquiterpene lactones' activity is redox-sensitive.[1][4]3. Standardize cell culture conditions and passage numbers to ensure reproducibility.
NBL-B shows STAT3 inhibition in biochemical assays but not in cellular assays. Poor cell permeability or rapid metabolism of the compound.1. Assess the cell permeability of NBL-B using assays like the parallel artificial membrane permeability assay (PAMPA).2. Analyze the stability of NBL-B in cell culture media and in the presence of liver microsomes to evaluate its metabolic stability.
Unexpected changes in other signaling pathways (e.g., NF-κB activation). Off-target effects of NBL-B on other signaling molecules.1. Perform western blot analysis for key proteins in related signaling pathways (e.g., p-p65 for NF-κB).2. Use specific inhibitors for those pathways to dissect the observed effects.3. Refer to the selectivity profiling data to identify potential off-target interactions.

Data Presentation

Table 1: Hypothetical Comparative Activity of NBL-B and other Sesquiterpene Lactones

Compound STAT3 Inhibition (IC50, µM) Cytotoxicity (CC50, µM) in MDA-MB-231 cells Selectivity Index (CC50/IC50)
NBL-B5.225.84.96
Alantolactone2.5[3][5]10.54.2
Isoalantolactone3.1[3][5]15.24.9
Costunolide10.8[3]45.34.19

Note: The data for NBL-B is hypothetical and should be experimentally determined. Data for other compounds are representative values from the literature for comparative purposes.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 (Tyr705) Inhibition

  • Cell Culture and Treatment: Plate your cells of interest (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight. Treat the cells with varying concentrations of NBL-B for the desired time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_dimer_nuc p-STAT3 STAT3_active->STAT3_dimer_nuc Nuclear Translocation NBL_B NBL-B (Sesquiterpene Lactone) NBL_B->STAT3_active Inhibition DNA DNA STAT3_dimer_nuc->DNA Binding Gene_expression Target Gene Expression DNA->Gene_expression Transcription

Caption: Canonical STAT3 signaling pathway and the inhibitory action of NBL-B.

Troubleshooting_Workflow Start Start: High Toxicity Observed Check_Selectivity Is the effect on-target? Start->Check_Selectivity On_Target On-Target Toxicity Check_Selectivity->On_Target Yes Off_Target Off-Target Toxicity Check_Selectivity->Off_Target No Optimize_Dose Optimize Dose and/or Use Combination Therapy On_Target->Optimize_Dose Identify_Off_Targets Identify Off-Targets (e.g., Kinase Profiling) Off_Target->Identify_Off_Targets End End: Toxicity Minimized Optimize_Dose->End Redesign_Compound Consider Compound Redesign/Derivatization Identify_Off_Targets->Redesign_Compound Redesign_Compound->End

Caption: Troubleshooting workflow for addressing high toxicity of NBL-B.

References

Technical Support Center: Optimizing HPLC Separation of Inula Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of sesquiterpenes from Inula species.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question: Why am I seeing poor resolution or co-elution of the isomeric pair alantolactone (B1664491) and isoalantolactone (B1672209)?

Answer: The separation of alantolactone and isoalantolactone is a common challenge due to their structural similarity.[1][2] If you are experiencing poor resolution, consider the following:

  • Column Choice: Standard C18 columns can sometimes provide insufficient selectivity. Ensure you are using a high-efficiency column, such as a Phenomenex Kromasil C18 (4.6 mm × 250 mm, 5.0 µm) or an Agilent Zorbax XDB-C18 (250 mm x 4.6 mm, 5 µm), which have been successfully used for this separation.[3][4]

  • Mobile Phase Composition: The mobile phase is critical. An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 55:45 v/v) has proven effective.[4] For more complex samples, a gradient elution might be necessary. A mobile phase consisting of acetonitrile and 0.04% phosphate (B84403) buffer (50:50) has also been shown to resolve these isomers well.[3] Avoid standard methanol (B129727):water gradients, as they may not provide adequate separation for this specific isomeric pair.[1]

  • Flow Rate: A lower flow rate (e.g., 1.0 mL/min) generally improves resolution by allowing more time for the analytes to interact with the stationary phase.[3][4][5]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but its effect should be evaluated empirically. Some methods have successfully used temperatures of up to 40°C or even 60°C.[6][7]

Question: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

  • Secondary Interactions: Sesquiterpene lactones can interact with active sites (e.g., free silanols) on the silica (B1680970) support of the column. Adding a small amount of a weak acid, like 0.1% phosphoric acid or 0.2% acetic acid, to the aqueous portion of the mobile phase can suppress these interactions and improve peak symmetry.[5][8]

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape. If the problem persists after mobile phase optimization, try flushing the column or, if necessary, replacing it.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Question: I am observing baseline noise or drift in my chromatogram. What are the potential sources?

Answer: Baseline instability can compromise the accuracy of your quantification.

  • Mobile Phase Issues: Ensure your mobile phase solvents are of high purity (HPLC grade) and have been properly degassed to prevent air bubbles from entering the system. Impurities or degradation of mobile phase additives (e.g., buffers) can also cause noise.[9]

  • Detector Lamp Failure: A failing detector lamp (e.g., DAD or UV-Vis) can cause significant baseline noise. Check the lamp's energy output and lifespan.

  • Pump Malfunction: Inconsistent solvent delivery from the pump can lead to a noisy or drifting baseline. Purge the pump to remove any air bubbles and check the seals for leaks.[10]

  • Column Contamination: A contaminated guard column or analytical column can bleed impurities, causing baseline issues. Flush the column with a strong solvent or replace the guard column.[9]

Question: My retention times are shifting between runs. How can I improve reproducibility?

Answer: Consistent retention times are crucial for reliable peak identification. Shifting retention times often point to a lack of system equilibration or changes in experimental conditions.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient method. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the composition is consistent between batches. Inaccurate mixing of solvents can lead to significant shifts.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Inconsistent flow rates due to pump issues can cause retention time variability. Regularly check and maintain your HPLC pump.

Frequently Asked Questions (FAQs)

Q1: What is the optimal detection wavelength for analyzing Inula sesquiterpenes?

A1: Most sesquiterpene lactones lack a strong chromophore, leading to maximum absorption at low UV wavelengths. A detection wavelength of 210 nm is most commonly used and provides good sensitivity for compounds like alantolactone, isoalantolactone, and britannin.[4][8][11][12] Some methods have also successfully used 194 nm or 225 nm.[3][5]

Q2: Which type of HPLC column is best suited for separating sesquiterpenes from Inula extracts?

A2: A reversed-phase C18 column is the standard and most effective choice. Look for high-efficiency columns with a particle size of 5 µm or less. Common dimensions are 250 mm x 4.6 mm or 200 mm x 4.6 mm.[3][4][5] These provide a good balance of resolution, backpressure, and analysis time.

Q3: Is an isocratic or gradient elution method better for Inula sesquiterpenes?

A3: The choice depends on the complexity of your sample.

  • Isocratic elution (e.g., acetonitrile:water 55:45) is simpler and can be very effective for quantifying a few specific, well-separated compounds like alantolactone and isoalantolactone.[4]

  • Gradient elution is necessary for analyzing complex extracts containing multiple sesquiterpenes and other compounds with varying polarities. A common gradient involves acetonitrile and acidified water, starting with a lower concentration of acetonitrile and gradually increasing it.[5][8]

Q4: How should I prepare my Inula plant material for HPLC analysis?

A4: A typical extraction involves sonicating or refluxing the dried, powdered plant material (e.g., roots or flowers) with a solvent like methanol or ethanol.[1][13] The resulting extract is then filtered, often through a 0.45 µm or 0.2 µm syringe filter, before injection into the HPLC system to prevent blockage of the column frit.[1][14]

Experimental Protocols & Data

General Experimental Protocol for HPLC Analysis

This protocol is a synthesis of methodologies reported for the analysis of sesquiterpenes in Inula helenium and Inula britannica.[4][5][8]

  • Sample Preparation (Extraction):

    • Accurately weigh approximately 1.0 g of dried, powdered Inula plant material.

    • Transfer to a flask and add 50 mL of methanol.

    • Extract using an ultrasonic bath for 30-60 minutes at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • Redissolve a known amount of the dried extract in methanol to a final concentration (e.g., 1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of reference standards (e.g., alantolactone, isoalantolactone) in methanol at a concentration of approximately 1 mg/mL.[2]

    • From the stock solutions, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve (e.g., 5 to 500 µg/mL).[14]

    • Store stock solutions at 4°C when not in use.[2]

  • HPLC Conditions:

    • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD or UV-Vis detector.

    • Column: Agilent Zorbax XDB-C18 (250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Isocratic elution with 55% acetonitrile and 45% water.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[4]

    • Injection Volume: 10 µL.

Table 1: HPLC Parameters for Separation of Inula Sesquiterpenes
Inula SpeciesTarget CompoundsHPLC ColumnMobile PhaseElution ModeFlow Rate (mL/min)Detection (nm)Reference
I. heleniumAlantolactone, Isoalantolactone, IgalaneAgilent Zorbax XDB-C18 (250x4.6 mm, 5µm)Acetonitrile / WaterIsocratic (55:45)1.0210[4][12]
I. heleniumAlantolactone, Isoalantolactone, Chlorogenic acid, Caffeic acidElite Hypersil C18 (200x4.6 mm, 5µm)A: Acetonitrile; B: 0.1% Phosphoric Acid in WaterGradient1.0225[2][5]
I. britannicaSeven Sesquiterpene LactonesLuna C18A: Acetonitrile; B: 0.2% Acetic Acid in WaterGradient1.0210[8][11]
I. racemosaAlantolactone, IsoalantolactonePhenomenex Kromasil C18 (250x4.6 mm, 5µm)Acetonitrile / 0.04% PhosphateIsocratic (50:50)1.0194[3]
I. hupehensisThree Sesquiterpene LactonesAgilent C18 (250x4.6 mm, 5µm)Acetonitrile / WaterNot Specified1.2210[6]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the analysis of Inula sesquiterpenes.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Dried & Powdered Inula Plant Material P2 Solvent Extraction (Methanol/Ethanol) P1->P2 P3 Filtration & Evaporation P2->P3 P4 Redissolve in Solvent P3->P4 P5 Final Filtration (0.45 µm Syringe Filter) P4->P5 H1 Inject Sample/ Standard into HPLC P5->H1 S1 Reference Standards (e.g., Alantolactone) S2 Prepare Stock & Working Standard Solutions S1->S2 S2->H1 H2 Separation on C18 Column H1->H2 H3 Detection (UV @ 210 nm) H2->H3 H4 Data Acquisition H3->H4 D1 Peak Identification (vs. Standards) H4->D1 D2 Integration & Quantification (Calibration Curve) D1->D2 D3 Generate Report D2->D3

Caption: General experimental workflow for HPLC analysis of Inula sesquiterpenes.

G Start Problem: Poor Peak Resolution Q_Isomers Are you separating isomers (e.g., AL/iso-AL)? Start->Q_Isomers Sol_Isomer_MP Optimize Mobile Phase: - Use Acetonitrile/Water - Add acid (e.g., 0.1% H3PO4) - Avoid Methanol Q_Isomers->Sol_Isomer_MP Yes Q_Column Is the column old or contaminated? Q_Isomers->Q_Column No Sol_Isomer_Col Use high-efficiency C18 column (e.g., 250mm, 5µm) Sol_Isomer_MP->Sol_Isomer_Col End Resolution Improved Sol_Isomer_Col->End Sol_Column Action: 1. Flush column with strong solvent 2. Replace guard column 3. Replace analytical column Q_Column->Sol_Column Yes Q_Flow Is flow rate optimal? Q_Column->Q_Flow No Sol_Column->End Sol_Flow Try reducing flow rate (e.g., to 1.0 mL/min or lower) Q_Flow->Sol_Flow No, it's >1.0 mL/min Q_Flow->End Yes, it's optimal Sol_Flow->End

Caption: Troubleshooting decision tree for poor peak resolution issues.

References

Technical Support Center: Scale-up Synthesis of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a detailed, peer-reviewed total synthesis and scale-up of Neobritannilactone B has not been extensively reported in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) are based on challenges commonly encountered during the synthesis of structurally related sesquiterpene lactones. The experimental protocols and quantitative data are illustrative and based on established synthetic methodologies for similar complex natural products.

Troubleshooting Guide

This guide addresses specific issues that researchers and drug development professionals may encounter during the scale-up synthesis of this compound and similar sesquiterpene lactones.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity in Ketone Reduction 1. Inadequate steric hindrance of the reducing agent. 2. Non-optimal reaction temperature. 3. Substrate conformation not favoring the desired stereoisomer.1. Screen a panel of bulky reducing agents (e.g., L-Selectride®, K-Selectride®). 2. Perform a temperature screening study, starting at low temperatures (e.g., -78 °C). 3. Consider using a substrate-directing auxiliary or a chiral reducing agent.
Epimerization of Stereocenters 1. Presence of acidic or basic impurities. 2. Prolonged reaction times or elevated temperatures. 3. Inappropriate choice of base or acid for a given transformation.1. Ensure all reagents and solvents are purified and free of acidic or basic residues. 2. Monitor reaction progress closely (e.g., by TLC, LC-MS) to avoid unnecessarily long reaction times. 3. Use non-nucleophilic, sterically hindered bases (e.g., DBU, Proton-Sponge®) where applicable.
Poor Yield in Lactonization Step 1. Incomplete formation of the precursor hydroxy acid. 2. Steric hindrance around the reacting centers. 3. Decomposition of the starting material or product under the reaction conditions.1. Ensure complete saponification of the corresponding ester before attempting lactonization. 2. Employ powerful lactonization reagents such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) or Shiina's reagent (2-methyl-6-nitrobenzoic anhydride). 3. Conduct the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Low Conversion in Cross-Coupling Reactions (e.g., Suzuki, Heck) 1. Catalyst deactivation. 2. Poor solubility of reactants. 3. Inefficient oxidative addition or reductive elimination.1. Use a higher catalyst loading or a more robust catalyst system (e.g., with specialized phosphine (B1218219) ligands). 2. Screen different solvent systems or use a phase-transfer catalyst. 3. Perform a thorough optimization of reaction parameters (temperature, concentration, stoichiometry).
Difficulty in Removing Protecting Groups 1. Steric hindrance around the protecting group. 2. Incompatible deprotection conditions with other functional groups in the molecule.1. Use a more reactive deprotection agent or increase the reaction temperature cautiously. 2. Choose orthogonal protecting groups during the synthetic design phase. 3. For silyl (B83357) ethers, screen different fluoride (B91410) sources (e.g., TBAF, HF-pyridine, TASF).
Formation of Michael Addition Byproducts 1. Presence of nucleophiles that can react with the α,β-unsaturated lactone.1. Use non-nucleophilic reagents where possible. 2. If a nucleophilic reagent is required, consider protecting the α,β-unsaturated system temporarily.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges in the scale-up synthesis of this compound and related sesquiterpene lactones typically include:

  • Stereochemical Control: Maintaining high diastereoselectivity and enantioselectivity across multiple steps on a large scale.

  • Reagent Stoichiometry and Cost: The use of expensive chiral auxiliaries, catalysts, and reagents can become a significant cost driver.

  • Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions can be difficult to control in large reactors, potentially leading to side reactions or product degradation.

  • Purification: The separation of closely related diastereomers and impurities can be challenging and may require multiple chromatographic steps, which are often not ideal for large-scale production.

  • Stability: The final compound and some intermediates may be sensitive to heat, light, or pH, requiring careful handling and storage conditions.

Q2: How can I improve the yield and purity of the final product during scale-up?

A2: To improve yield and purity during scale-up, consider the following:

  • Process Optimization: Thoroughly optimize all reaction parameters, including temperature, concentration, reaction time, and order of addition, at the laboratory scale before moving to a larger scale.

  • Crystallization: Whenever possible, design the synthesis to have crystalline intermediates, as crystallization is a highly effective and scalable purification method.

  • Telescoping Reactions: If compatible, combine multiple reaction steps into a single pot to minimize intermediate isolation and purification losses.

  • In-process Controls: Implement in-process controls (e.g., HPLC, GC, NMR) to monitor reaction progress and quality of intermediates.

Q3: Are there any specific safety precautions to consider for the synthesis of this compound?

A3: Yes, several safety precautions are crucial:

  • Handling of Pyrophoric Reagents: Some steps may involve pyrophoric reagents like n-BuLi or Grignard reagents, which require strict anhydrous conditions and careful handling under an inert atmosphere.

  • Use of Oxidizing and Reducing Agents: Strong oxidizing agents (e.g., peroxides, osmium tetroxide) and reducing agents (e.g., metal hydrides) should be handled with appropriate personal protective equipment (PPE) and quenching procedures.

  • Solvent Safety: Large volumes of flammable organic solvents pose a fire hazard. Ensure proper grounding of equipment and use of explosion-proof electrical devices.

  • Toxicity: The biological activity of this compound and its intermediates may not be fully characterized. Treat all compounds as potentially toxic and handle them in a well-ventilated fume hood with appropriate PPE.

Quantitative Data Summary

The following tables present hypothetical but realistic data for key challenging steps in a potential synthesis of a this compound-type molecule, illustrating how quantitative data should be structured for comparison.

Table 1: Diastereoselective Ketone Reduction

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (desired:undesired)
1NaBH₄MeOH02953:1
2L-Selectride®THF-7848815:1
3K-Selectride®THF-78485>20:1
4DIBAL-HToluene (B28343)-7839210:1

Table 2: Macrolactonization Conditions

EntryLactonization ReagentSolventConcentration (M)Temperature (°C)Time (h)Yield (%)
1DCC/DMAPCH₂Cl₂0.1252445
2YamaguchiToluene0.011101275
3ShiinaToluene0.01801882
4EDC/DMAPCH₂Cl₂0.1252455

Experimental Protocols

Protocol 1: Diastereoselective Ketone Reduction using L-Selectride®

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the ketonic substrate (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: L-Selectride® (1.0 M solution in THF, 1.2 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -75 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 4 hours. The progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by 30% hydrogen peroxide (H₂O₂).

  • Workup: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

Protocol 2: Yamaguchi Macrolactonization

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the hydroxy acid precursor (1.0 eq) and anhydrous toluene (to achieve a final concentration of 0.01 M).

  • Formation of the Mixed Anhydride: Triethylamine (B128534) (2.5 eq) is added, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.2 eq). The mixture is stirred at room temperature for 2 hours.

  • Cyclization: The reaction mixture is then added via a syringe pump over 6 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP, 6.0 eq) in anhydrous toluene at 110 °C.

  • Reaction Completion: After the addition is complete, the reaction is stirred at 110 °C for an additional 6 hours.

  • Workup: The reaction mixture is cooled to room temperature and filtered to remove the triethylamine hydrochloride salt. The filtrate is washed with saturated aqueous sodium bicarbonate, 1 M hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired macrolactone.

Visualizations

G cluster_start Starting Materials cluster_synthesis Key Synthetic Transformations cluster_end Final Product A Commercially Available Chiral Pool Starting Material C Asymmetric Aldol Reaction A->C Multiple Steps B Key Building Block 1 F Cross-Coupling Reaction B->F D Stereoselective Reduction C->D E Protecting Group Manipulations D->E E->F G Macrolactonization F->G H Late-Stage Functionalization G->H I This compound H->I

Caption: Generalized synthetic workflow for this compound.

G Start Low Yield in Reaction? Purity Is the starting material pure? Start->Purity Purify Purify starting material Purity->Purify No Conditions Are reaction conditions optimal? Purity->Conditions Yes Purify->Start Optimize Optimize: Temperature, Concentration, Reagents Conditions->Optimize No Decomposition Is the product decomposing? Conditions->Decomposition Yes Optimize->Start Stabilize Modify workup or purification (e.g., lower temp, buffer) Decomposition->Stabilize Yes Success Yield Improved Decomposition->Success No Failure Consult with Process Chemistry Expert Decomposition->Failure If all else fails Stabilize->Start

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Neobritannilactone B Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Neobritannilactone B in cell-based assays. Our goal is to help you mitigate variability and achieve robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. High Variability in Replicate Wells

Q: I am observing significant variability between my replicate wells when treating cells with this compound. What are the potential causes and solutions?

A: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors throughout the experimental workflow.

Troubleshooting Guide:

Potential CauseRecommended Solutions
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator to prevent cells from clumping at the edges.
Edge Effects Evaporation in the outer wells of a microplate can lead to increased concentrations of media components and the test compound.[1] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[2][3]
Pipetting Errors Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, consider using a multichannel pipette for simultaneous additions.[4] Reverse pipetting can also improve accuracy with viscous solutions.
Inconsistent Incubation Ensure uniform temperature and CO2 distribution within the incubator.[5] Avoid placing plates in areas with high traffic or frequent temperature fluctuations.
Compound Precipitation This compound, as a natural product, may have limited solubility in aqueous media. Visually inspect for any precipitation after adding the compound to the media. If observed, consider using a lower concentration or a different solubilizing agent (e.g., DMSO), ensuring the final solvent concentration is non-toxic to the cells.

2. Poor Assay Signal-to-Noise Ratio

Q: My assay window is very narrow, with a low signal-to-noise ratio. How can I improve it?

A: A robust assay should have a clear distinction between the positive and negative controls. A low signal-to-noise ratio can make it difficult to discern the true effect of this compound.

Troubleshooting Guide:

Potential CauseRecommended Solutions
Suboptimal Cell Number Titrate the cell seeding density to find the optimal number that provides a strong signal without reaching over-confluence by the end of the assay.[5]
Inappropriate Assay Endpoint The timing of the assay readout is critical. Determine the optimal incubation time with this compound by performing a time-course experiment.
Reagent Issues Ensure that all assay reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents as needed.[5]
Incorrect Plate Reader Settings Optimize the plate reader settings, such as gain and excitation/emission wavelengths, for your specific assay to maximize signal detection.[5]
High Background Signal High background can be due to the assay reagents themselves or media components. Run controls with media and reagents alone to identify the source of the background.

3. Inconsistent Results Between Experiments

Q: I am having trouble reproducing my results with this compound across different experimental days. What could be the cause?

A: Lack of reproducibility is a significant challenge that can be addressed by standardizing your experimental procedures.

Troubleshooting Guide:

Potential CauseRecommended Solutions
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered cellular responses.[6]
Variable Cell Health Always ensure your cells are healthy and in the logarithmic growth phase before starting an experiment.[2][5] Monitor cell morphology and viability regularly.
Inconsistent Reagent Preparation Prepare large batches of media and supplements to use across multiple experiments. If preparing fresh, use a standardized protocol.
Mycoplasma Contamination Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.[6]
Thaw-and-Use Frozen Stock To minimize variability from continuous cell culture, consider creating a large, quality-controlled frozen stock of cells. For each experiment, thaw a new vial.[6]

Experimental Protocols

Cell Proliferation Assay (MTT-based)

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability using a method like trypan blue exclusion.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Assay Performance Metrics

This table provides target values for key assay performance metrics to help you assess the quality of your this compound cell-based assays.

MetricFormulaTarget ValueInterpretation
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 5Indicates a sufficient signal window.
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)> 10Measures the separation between signal and background noise.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Indicates the precision of replicates.
Z'-factor 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|> 0.5A measure of assay quality, taking into account both signal window and data variation. A value > 0.5 indicates an excellent assay.

SD_pos and Mean_pos refer to the standard deviation and mean of the positive control, while SD_neg and Mean_neg refer to the negative control.

Mandatory Visualizations

Signaling Pathway

This compound, as a sesquiterpenoid lactone, may plausibly modulate inflammatory pathways. A key pathway often targeted by such natural products is the NF-κB signaling cascade.

G Hypothetical Modulation of the Canonical NF-κB Pathway by this compound TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Gene_expression Pro-inflammatory Gene Expression Neobritannilactone_B This compound Neobritannilactone_B->IKK_complex Inhibits? DNA DNA NFkB_n->DNA Binds DNA->Gene_expression Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based assay to screen for the effects of this compound.

G General Workflow for this compound Cell-Based Assay start Start cell_culture Cell Culture (Logarithmic Growth Phase) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 24h Incubation (Cell Adhesion) cell_seeding->incubation_24h treatment Cell Treatment incubation_24h->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubation_treatment Incubation (e.g., 48h) treatment->incubation_treatment assay_reagent Add Assay Reagent (e.g., MTT, Resazurin) incubation_treatment->assay_reagent incubation_readout Incubation (Color Development) assay_reagent->incubation_readout read_plate Read Plate (Spectrophotometer/Fluorometer) incubation_readout->read_plate data_analysis Data Analysis (% Viability, IC50) read_plate->data_analysis end End data_analysis->end

Caption: A standard experimental workflow for a cell-based proliferation assay.

References

Validation & Comparative

Neobritannilactone B Demonstrates Superior Cytotoxicity Over Neobritannilactone A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of experimental data reveals that Neobritannilactone B exhibits greater cytotoxic and apoptosis-inducing effects than Neobritannilactone A in various human cancer cell lines. This guide provides a comprehensive overview of the available data, experimental methodologies, and implicated signaling pathways for researchers, scientists, and professionals in drug development.

A review of studies on sesquiterpene lactones isolated from Inula britannica indicates that this compound is a more potent inducer of apoptosis than Neobritannilactone A. This suggests a higher efficacy of this compound in programmed cell death of cancer cells.

Quantitative Cytotoxicity Comparison

CompoundRelative Cytotoxicity/Apoptosis Induction
This compound More potent apoptosis-inducing agent
Neobritannilactone A Less potent apoptosis-inducing agent

Note: This qualitative comparison is based on a comprehensive review of the bioactivities of compounds isolated from Inula britannica.

Experimental Protocols

The cytotoxic effects of this compound and Neobritannilactone A are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Neobritannilactone A, typically dissolved in a solvent like DMSO and then diluted in the cell culture medium. Control wells receive the vehicle (DMSO) alone.

  • Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following incubation, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a sodium dodecyl sulfate (B86663) (SDS) solution in HCl.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Signaling Pathways

Sesquiterpene lactones, including neobritannilactones, are known to induce apoptosis in cancer cells through various signaling pathways. While the specific pathways for Neobritannilactone A and B are not fully elucidated in direct comparison, the general mechanisms involve the induction of cellular stress and the activation of intrinsic and extrinsic apoptotic pathways.

A common mechanism for sesquiterpene lactones involves the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation, cell survival, and apoptosis.

Proposed Apoptosis Induction Workflow

The following diagram illustrates a generalized workflow for assessing the apoptosis-inducing effects of this compound and A.

G cluster_0 In Vitro Experiment cluster_1 Mechanism of Action Study Cancer Cell Culture Cancer Cell Culture Cancer Cell Culture->Treatment with Neobritannilactone A/B Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment with Neobritannilactone A/B->Cytotoxicity Assay (MTT) Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Treatment with Neobritannilactone A/B->Apoptosis Assay (e.g., Annexin V) Western Blot Analysis Western Blot Analysis (Caspases, Bcl-2 family) Treatment with Neobritannilactone A/B->Western Blot Analysis Pathway Analysis Signaling Pathway Analysis (NF-κB, MAPK) Treatment with Neobritannilactone A/B->Pathway Analysis Determine IC50 Values Determine IC50 Values Cytotoxicity Assay (MTT)->Determine IC50 Values Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (e.g., Annexin V)->Quantify Apoptotic Cells G cluster_0 Cellular Stress Induction cluster_1 Apoptotic Pathways This compound This compound ROS Generation ROS Generation This compound->ROS Generation DNA Damage DNA Damage This compound->DNA Damage Death Receptors Death Receptors This compound->Death Receptors Potential Interaction Mitochondrion Mitochondrion ROS Generation->Mitochondrion Intrinsic Pathway DNA Damage->Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8 Caspase-8 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Death Receptors->Caspase-8 Extrinsic Pathway

A Comparative Analysis of Neobritannilactone B and Other Sesquiterpenes from Inula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the biological activities of Neobritannilactone B in comparison to other prominent sesquiterpenes derived from the Inula genus, supported by experimental data.

The genus Inula, a member of the Asteraceae family, is a rich source of bioactive sesquiterpene lactones, which have garnered significant interest in the scientific community for their diverse pharmacological properties. These compounds, characterized by a C15 isoprenoid structure, exhibit a range of activities including cytotoxic, anti-inflammatory, and antimicrobial effects. Among these, this compound, isolated from Inula britannica, stands out. This guide provides a comparative overview of the biological activities of this compound against other well-studied sesquiterpenes from the same genus, such as alantolactone (B1664491) and isoalantolactone (B1672209), presenting key experimental data to aid in research and development.

Cytotoxic Activity

Sesquiterpene lactones from Inula are widely recognized for their potent cytotoxic effects against various cancer cell lines. The presence of an α-methylene-γ-lactone moiety is often considered a key structural feature for this activity.

Comparative Cytotoxicity Data (IC₅₀ values in µM)

CompoundMDA-MB-468 (Breast)MCF-7 (Breast)HCT116 (Colon)HEp-2 (Larynx)HeLa (Cervical)U87 (Glioblastoma)U251 (Glioblastoma)
This compound 4.92 ± 0.65>20-----
1-O-acetylbritannilactone --2.91 - 6.782.91 - 6.782.91 - 6.78--
Alantolactone -----20.2416.33
Isoalantolactone -40---30.2630.26

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.

This compound has demonstrated significant antiproliferative activity against the MDA-MB-468 triple-negative breast cancer cell line, with an IC₅₀ value of 4.92 ± 0.65 µM.[1] In the same study, its activity against the MCF-7 breast cancer cell line was less potent (IC₅₀ > 20 µM).[1] Comparatively, 1-O-acetylbritannilactone, another sesquiterpene from Inula britannica, has shown potent cytotoxic activity against a range of cancer cell lines, including HCT116, HEp-2, and HeLa, with IC₅₀ values in the low micromolar range.[2] Alantolactone and isoalantolactone have also been extensively studied, exhibiting cytotoxicity against glioblastoma cell lines U87 and U251 with IC₅₀ values of 20.24 µM and 16.33 µM for alantolactone, and 30.26 µM for isoalantolactone against both cell lines.[3][4]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxic activity of the sesquiterpenes was determined using the Sulforhodamine B (SRB) assay.[2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Cell Fixation: After incubation, the cells were fixed by adding cold trichloroacetic acid (TCA) and incubated for 1 hour at 4°C.

  • Staining: The plates were washed with water, and the cells were stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated.

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Sesquiterpenes A->B C Incubate for 48-72h B->C D Fix cells with TCA C->D E Stain with SRB D->E F Wash to remove unbound dye E->F G Solubilize bound dye F->G H Measure Absorbance (515 nm) G->H I Calculate IC50 H->I

Cytotoxicity Assay Workflow

Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of Inula sesquiterpenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Comparative Anti-inflammatory Activity Data (IC₅₀ values in µM)

CompoundInhibition of NO ProductionInhibition of NF-κB Activation
This compound Data not availableData not available
1β-Hydroxy Alantolactone 5.61Inhibits p65 phosphorylation
Alantolactone -IC₅₀ ~5 µM (for ICAM-1 expression)
Isoalantolactone -Inhibits NF-κB translocation

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.

Experimental Protocol: NF-κB Reporter Gene Assay

The inhibitory effect on NF-κB activation can be quantified using a luciferase reporter gene assay.

  • Cell Transfection: Macrophage cells (e.g., RAW 264.7) are transiently transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: The transfected cells are pre-treated with various concentrations of the sesquiterpene lactones for 1 hour.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

  • Cell Lysis: After a defined incubation period (e.g., 6-24 hours), the cells are lysed.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the stimulated control is used to determine the IC₅₀ value.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Genes induces Sesquiterpenes Inula Sesquiterpenes (e.g., Alantolactone) Sesquiterpenes->IKK inhibit Sesquiterpenes->NFkB_active inhibit translocation IkB_NFkB->IKK IkB_NFkB->NFkB_active IκB degradation

Inhibition of NF-κB Signaling

Antimicrobial Activity

Several sesquiterpenes from Inula species have demonstrated activity against a range of microbial pathogens, particularly Gram-positive bacteria.

Comparative Antimicrobial Activity Data (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliMycobacterium tuberculosis
This compound Data not availableData not availableData not available
Alantolactone 0.01 (as essential oil component)--
Isoalantolactone >1024 (as pure compound), 150100-42532
Inuviscolide ---

Note: Data is compiled from multiple sources and experimental conditions may vary. MIC values can differ significantly based on the specific strain and assay method used. "-" indicates data not available.

The essential oil of Inula helenium, rich in alantolactone and isoalantolactone, has shown potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.01 µL/mL.[8] However, when tested as a pure compound, isoalantolactone exhibited weaker activity against S. aureus (MIC > 1024 µg/mL in one study, 150 µg/mL in another).[1][2] Isoalantolactone has also shown activity against Mycobacterium tuberculosis with an MIC of 32 µg/mL.[2] Data on the antimicrobial activity of this compound is currently limited.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The sesquiterpene lactones are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_mic MIC Determination Workflow A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Serial Dilution of Sesquiterpenes in 96-well plate B->C D Incubate at 37°C for 24h C->D E Observe for bacterial growth D->E F Determine MIC (Lowest concentration with no growth) E->F

MIC Determination Workflow

Conclusion

This compound, a sesquiterpene lactone from Inula britannica, demonstrates promising cytotoxic activity, particularly against triple-negative breast cancer cells. While its anti-inflammatory and antimicrobial properties require further investigation to establish a comprehensive comparative profile, the activities of related Inula sesquiterpenes like alantolactone and isoalantolactone suggest potential in these areas as well. The primary mechanism of action for the anti-inflammatory effects of these compounds appears to be the inhibition of the NF-κB signaling pathway. The α-methylene-γ-lactone moiety is a critical pharmacophore for the biological activities of many of these sesquiterpenes. This guide highlights the therapeutic potential of this compound and underscores the need for further comparative studies to fully elucidate its activity spectrum relative to other Inula sesquiterpenes. Such research will be invaluable for the development of new therapeutic agents from this important class of natural products.

References

A Comparative Guide to the Structure-Activity Relationship of Cytotoxic Sesquiterpene Lactones from Inula Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, has been identified as a compound with cytotoxic properties. However, a comprehensive review of the scientific literature reveals a notable absence of studies focused on the synthesis and structure-activity relationship (SAR) of this compound analogs. This guide, therefore, broadens its scope to provide a comparative analysis of the SAR of cytotoxic sesquiterpene lactones isolated from the Inula genus. By examining the structural features and corresponding cytotoxic effects of various Inula sesquiterpene lactones, we can infer potential SAR trends that may be applicable to this compound and guide future research in the development of novel anticancer agents.

The cytotoxic activity of sesquiterpene lactones is a subject of significant interest in medicinal chemistry. These natural products, abundant in plants of the Asteraceae family, including the Inula genus, have demonstrated potent activity against various cancer cell lines. Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, alkylating biological macromolecules and inducing cellular stress. This guide will delve into the known cytotoxic data of prominent Inula sesquiterpene lactones, detail the experimental protocols used for their evaluation, and visualize their proposed signaling pathways.

Data Presentation: Cytotoxicity of Sesquiterpene Lactones from Inula Species

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various sesquiterpene lactones isolated from different Inula species against a panel of human cancer cell lines. This data provides a basis for comparing the potency of these compounds and understanding the influence of their structural diversity on cytotoxicity.

CompoundTypeSource SpeciesCell LineIC50 (µM)Reference
This compound GermacranolideInula britannica---
1-O-Acetylbritannilactone Seco-eudesmanolideInula britannicaHEp-24.8
SGC-79016.2
HCT1167.5
1,6-O,O-Diacetylbritannilactone Seco-eudesmanolideInula britannicaHEp-23.9
SGC-79015.1
HCT1166.3
Bigelovin PseudoguaianolideInula helianthus-aquaticaU9371.5
Gaillardin PseudoguaianolideInula oculus-christiMCF-76.37
HepG-26.20
A-5494.76
Alantolactone EudesmanolideInula heleniumMDA-MB-231~5
Isoalantolactone EudesmanolideInula heleniumMDA-MB-231~5

Note: IC50 values are approximate and collated from various sources for comparative purposes. The absence of data for this compound highlights the gap in current research.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxic sesquiterpene lactones.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., sesquiterpene lactones) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of cytotoxic compounds.

  • Cell Lysis: Cells treated with the test compounds are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., NF-κB p65, p-STAT3, pro-caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

General Mechanism of Action of Cytotoxic Sesquiterpene Lactones

Many cytotoxic sesquiterpene lactones from Inula species are believed to exert their anticancer effects by inhibiting the pro-inflammatory and pro-survival signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Caption: General signaling pathways inhibited by cytotoxic sesquiterpene lactones.

Experimental Workflow for Cytotoxicity Screening and Mechanism of Action Studies

The following diagram illustrates a typical workflow for identifying and characterizing the cytotoxic properties of natural products like this compound and its potential analogs.

G Start Start: Isolation of Sesquiterpene Lactones from Inula Species Screening Initial Cytotoxicity Screening (e.g., MTT Assay) on a panel of cancer cell lines Start->Screening Hit_ID Hit Identification: Selection of potent compounds (e.g., this compound) Screening->Hit_ID SAR_Studies Structure-Activity Relationship (SAR): Synthesis of Analogs and Comparative Cytotoxicity Testing Hit_ID->SAR_Studies MoA Mechanism of Action Studies SAR_Studies->MoA In_Vivo In Vivo Studies (Animal Models) SAR_Studies->In_Vivo Western_Blot Western Blot (NF-κB, STAT3, Apoptosis markers) MoA->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) MoA->Flow_Cytometry MoA->In_Vivo End End: Lead Compound for Drug Development In_Vivo->End

Caption: Workflow for cytotoxic evaluation of Inula sesquiterpene lactones.

Conclusion

While specific structure-activity relationship data for this compound analogs is currently unavailable, the broader analysis of cytotoxic sesquiterpene lactones from the Inula genus provides valuable insights. The presence of the α-methylene-γ-lactone moiety appears to be a critical determinant of cytotoxic activity. Furthermore, substitutions on the sesquiterpene scaffold, such as acetylation, can modulate this activity. The primary mechanism of action for many of these compounds involves the inhibition of key pro-survival signaling pathways, including NF-κB and STAT3.

The data and protocols presented in this guide serve as a foundational resource for researchers interested in this compound and related sesquiterpene lactones. Future research should focus on the synthesis of this compound analogs with systematic structural modifications to elucidate a precise SAR. Such studies, coupled with detailed mechanistic investigations, will be crucial for the development of these promising natural products into effective anticancer therapeutics.

A Comparative Analysis of the Cytotoxic Mechanisms of Neobritannilactone B and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic mechanisms of the well-established anti-cancer drug paclitaxel (B517696) and the natural sesquiterpene lactone, Neobritannilactone B. While extensive experimental data is available for paclitaxel, specific mechanistic studies on this compound are limited. Therefore, this comparison draws upon the known cytotoxic activities of its chemical class, sesquiterpene lactones, to infer its likely mechanisms of action.

Overview of Cytotoxic Mechanisms

Paclitaxel, a member of the taxane (B156437) family, is a potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1][2] this compound, a sesquiterpene lactone isolated from Inula britannica, has been reported to possess cytotoxic activity.[3][4] The cytotoxic mechanisms of sesquiterpene lactones are diverse but often involve the induction of apoptosis and cell cycle arrest through various signaling pathways.[1][5]

Comparative Data on Cytotoxicity

The following tables summarize the key comparative data on the cytotoxic effects of paclitaxel and the general activities reported for cytotoxic sesquiterpene lactones, which are likely to be relevant for this compound.

FeaturePaclitaxelThis compound (inferred from Sesquiterpene Lactones)
Primary Target β-tubulin subunit of microtubules[2]Multiple targets, including proteins with nucleophilic sites
Effect on Microtubules Hyper-stabilization of microtubules, promoting polymerization and inhibiting depolymerization[1][2]Variable; some inhibit tubulin polymerization, others can interact with microtubule proteins.[6][7] The precise effect of this compound is not yet determined.
Cell Cycle Arrest G2/M phase arrest due to activation of the spindle assembly checkpoint[1][8]Commonly G1/S or G2/M phase arrest.[1][9][10]
Induction of Apoptosis Yes, a primary mechanism of cell death following mitotic arrest[6][11][12]Yes, a common mechanism involving intrinsic and/or extrinsic pathways.[1][5][11]
Key Signaling Pathways - Inhibition of PI3K/AKT pathway- Activation of MAPK signaling pathway- Involvement of JNK/SAPK[6][11]- Often involves generation of Reactive Oxygen Species (ROS)- Modulation of NF-κB and STAT3 signaling pathways[13]

Table 1: Comparison of the General Cytotoxic Mechanisms.

Signaling Pathways and Molecular Interactions

The distinct mechanisms of paclitaxel and the inferred mechanisms of this compound are visualized in the following diagrams.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K_AKT PI3K/AKT Pathway (Inhibition) Paclitaxel->PI3K_AKT MAPK MAPK Pathway (Activation) Paclitaxel->MAPK Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubules->Spindle_Assembly_Checkpoint G2_M_Arrest G2/M Phase Arrest Spindle_Assembly_Checkpoint->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis

Caption: Paclitaxel's cytotoxic mechanism of action.

Neobritannilactone_B_Inferred_Mechanism NBL_B This compound (Sesquiterpene Lactone) Cellular_Targets Cellular Targets (e.g., Proteins with -SH groups) NBL_B->Cellular_Targets Alkylation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) NBL_B->Cell_Cycle_Arrest ROS ROS Generation Cellular_Targets->ROS NF_kB NF-κB Pathway (Inhibition) Cellular_Targets->NF_kB STAT3 STAT3 Pathway (Inhibition) Cellular_Targets->STAT3 Apoptosis Apoptosis ROS->Apoptosis NF_kB->Apoptosis STAT3->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inferred cytotoxic mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (this compound or paclitaxel) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compounds for the indicated time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Culture and treat cells with the test compounds as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Protocol:

  • Reconstitute purified tubulin in a general tubulin buffer.

  • In a 96-well plate, add the tubulin solution to wells containing either the test compound, a known inhibitor (e.g., colchicine), a known stabilizer (e.g., paclitaxel), or a vehicle control.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

Conclusion

Paclitaxel exerts its cytotoxic effects through a well-defined mechanism of microtubule stabilization, leading to mitotic arrest and subsequent apoptosis. In contrast, the precise molecular targets of this compound are not yet fully elucidated. However, based on the known activities of its chemical class, sesquiterpene lactones, it is likely to induce cytotoxicity through multiple mechanisms, including the induction of oxidative stress, modulation of key signaling pathways such as NF-κB and STAT3, and cell cycle arrest. Further research is required to fully characterize the specific cytotoxic pathways activated by this compound and to determine its potential as a novel anti-cancer agent.

References

Validating Neobritannilactone B as a Novel NF-κB Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, as a potential inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited availability of direct experimental data on this compound's anti-inflammatory mechanism, this document outlines a comprehensive validation strategy, comparing it with well-characterized NF-κB inhibitors: the natural product Parthenolide (a sesquiterpene lactone) and the synthetic compound BAY 11-7082 .

Introduction to this compound and the NF-κB Pathway

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory effects. Many sesquiterpene lactones are recognized as potent inhibitors of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Comparative Analysis of NF-κB Inhibitors

The following tables present a comparison of the known characteristics of Parthenolide and BAY 11-7082, with placeholder data for this compound to guide its future validation.

Table 1: Inhibitor Characteristics

FeatureThis compoundParthenolideBAY 11-7082
Compound Type Natural (Sesquiterpene Lactone)Natural (Sesquiterpene Lactone)Synthetic
Source Inula britannicaTanacetum partheniumChemical Synthesis
Reported Mechanism of NF-κB Inhibition Proposed to act similarly to other sesquiterpene lactonesDirectly alkylates Cys38 of the p65 subunit, inhibiting its DNA binding. Also reported to inhibit IKK.Irreversibly inhibits the phosphorylation of IκBα by targeting the IKK complex.

Table 2: Quantitative Comparison of Inhibitory Activity

AssayThis compoundParthenolideBAY 11-7082
NF-κB Reporter Assay (IC50) To be determined~ 5 µM~ 10 µM
IκBα Phosphorylation Inhibition (IC50) To be determinedVariable, often less potent than direct p65 inhibition~ 5-10 µM
p65 Nuclear Translocation Inhibition (EC50) To be determined~ 5 µM~ 10 µM
Cytotoxicity (CC50 in HEK293 cells) To be determined> 20 µM> 20 µM

Proposed Experimental Protocols for Validation

To validate this compound as an NF-κB inhibitor and populate the comparative tables, the following experimental protocols are recommended.

NF-κB Luciferase Reporter Assay

Objective: To quantify the dose-dependent inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Pre-treat cells with varying concentrations of this compound, Parthenolide (positive control), BAY 11-7082 (positive control), and vehicle (negative control) for 1-2 hours.

  • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit.

Methodology:

  • Culture cells (e.g., RAW 264.7 macrophages or HeLa cells) and pre-treat with this compound at various concentrations for 1-2 hours.

  • Stimulate with TNF-α (10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Harvest total cell lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Immunofluorescence Microscopy for p65 Nuclear Translocation

Objective: To visualize the effect of this compound on the stimulus-induced translocation of the p65 subunit from the cytoplasm to the nucleus.

Methodology:

  • Grow cells (e.g., HeLa) on glass coverslips.

  • Pre-treat with this compound, controls, and vehicle for 1-2 hours.

  • Stimulate with TNF-α (10 ng/mL) for 30 minutes.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Incubate with a primary antibody against p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of p65 using a fluorescence or confocal microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells per condition.

Cytotoxicity Assay

Objective: To ensure that the observed inhibition of NF-κB signaling is not a result of general cytotoxicity.

Methodology:

  • Seed cells in a 96-well plate and treat with the same concentrations of this compound used in the activity assays for 24 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO or a suitable solvent.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the CC50 value.

Visualizing the Molecular Pathway and Experimental Workflow

The following diagrams, rendered in DOT language, illustrate the NF-κB signaling pathway and the proposed experimental workflow for validating this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 Releases IkBa_P P-IκBα IkBa_p50_p65->IkBa_P DNA κB Site p50_p65->DNA Translocates & Binds Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (e.g., IL-6, COX-2) DNA->Transcription Initiates BAY11_7082 BAY 11-7082 BAY11_7082->IKK_complex Inhibits Parthenolide_NBLB Parthenolide This compound? Parthenolide_NBLB->p50_p65 Inhibits (Alkylates p65)

Caption: Canonical NF-κB signaling pathway showing points of inhibition.

Validation_Workflow start Start: Hypothesis This compound (NBL-B) inhibits NF-κB reporter NF-κB Luciferase Reporter Assay start->reporter cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity decision Is NBL-B active and non-toxic? reporter->decision cytotoxicity->decision western Western Blot: p-IκBα, IκBα, p-p65 decision->western Yes stop Stop: Not a specific inhibitor decision->stop No if_microscopy Immunofluorescence: p65 Nuclear Translocation western->if_microscopy conclusion Conclusion: Mechanism of Action if_microscopy->conclusion

Caption: Experimental workflow for validating this compound.

By following this guide, researchers can systematically evaluate the potential of this compound as a novel NF-κB inhibitor, understand its mechanism of action, and benchmark its performance against established compounds in the field. This structured approach will generate the necessary data to support its further development as a potential therapeutic agent for inflammatory diseases.

Cross-Validation of Sesquiterpene Lactone Activity in Diverse Cancer Cell Lines: A Comparative Analysis of 1-O-acetylbritannilactone and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data for Neobritannilactone B: Extensive searches for "this compound" did not yield specific scientific literature or experimental data. Therefore, this guide will focus on a closely related and well-studied compound, 1-O-acetylbritannilactone (ABL) , a sesquiterpene lactone isolated from Inula britannica. The data presented here for ABL and its synthetic analogues will serve as a representative comparison of the anti-cancer activities of this class of compounds across different cell lines.

This guide provides a comprehensive comparison of the cytotoxic activities of 1-O-acetylbritannilactone and its more potent synthetic analogue, herein referred to as Compound 14, across a panel of human cancer cell lines. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their potential as anti-cancer agents, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of 1-O-acetylbritannilactone (ABL) and its lauroyl-modified analogue (Compound 14) was evaluated against several human cancer cell lines and a normal hamster cell line (CHO). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundCell LineCell TypeIC50 (µM)Reference
1-O-acetylbritannilactone (ABL) HL-60Human Promyelocytic Leukemia27.4[1]
COLO 205Human Colon Adenocarcinoma14.3[1]
HT-29Human Colon Adenocarcinoma56.1[1]
AGSHuman Gastric Adenocarcinoma21.4[1]
Compound 14 (ABL analogue) HCT116Human Colon Carcinoma2.91[2]
HEp-2Human Laryngeal Carcinoma4.52[2]
HeLaHuman Cervical Adenocarcinoma6.78[2]
CHONormal Hamster Ovary> 10[2]
Etoposide (Positive Control) HCT116Human Colon Carcinoma2.13[2]
HEp-2Human Laryngeal Carcinoma3.55[2]
HeLaHuman Cervical Adenocarcinoma4.79[2]

Compound 14 is a semisynthetic analogue of ABL with a lauroyl group at the 6-OH position, which demonstrates significantly enhanced cytotoxic activity.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of 1-O-acetylbritannilactone and its analogues.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[1]

  • Incubation: The plates were incubated for an additional 48 hours.[1]

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[1]

  • Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: HCT116 cells were treated with Compound 14 at its IC50 concentration for 48 hours.

  • Cell Harvesting: Cells were harvested by trypsinization and washed twice with cold PBS.

  • Staining: The cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive cells were considered apoptotic, and PI-positive cells were considered necrotic or late apoptotic.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by PI staining and flow cytometry.[2]

  • Cell Treatment: HCT116 cells were treated with Compound 14 for 24 hours.[2]

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase was indicative of cell cycle arrest at this stage.[2]

Western Blot Analysis for Apoptosis Markers

To confirm the induction of apoptosis, the expression of key apoptotic proteins can be analyzed by Western blotting.

  • Protein Extraction: HCT116 cells were treated with Compound 14, and total protein was extracted using a lysis buffer.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the levels of cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio would confirm the induction of apoptosis.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a known signaling pathway affected by 1-O-acetylbritannilactone in the context of inflammation and a general workflow for the cross-validation of a compound's activity. The specific signaling pathway for the cytotoxic effects of ABL and its analogues in cancer cells is not yet fully elucidated.

G cluster_0 ABL Anti-Inflammatory Pathway ABL 1-O-acetylbritannilactone PKCa PKC-α ABL->PKCa inhibits SRC SRC PKCa->SRC activates EGFR EGFR SRC->EGFR activates MAPK MAPK Pathway (ERK, JNK, p38) EGFR->MAPK activates Inflammation Inflammatory Response (e.g., MUC5AC production) MAPK->Inflammation promotes

Caption: ABL Anti-Inflammatory Signaling Pathway.

G cluster_1 Cross-Validation Workflow start Select Compound (e.g., ABL analogue) cell_lines Panel of Cancer Cell Lines start->cell_lines cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) ic50->mechanism pathway Signaling Pathway Analysis (Western Blot) mechanism->pathway end Comparative Analysis and Report pathway->end

References

In Vivo Efficacy Analysis: Neobritannilactone B Data Not Available for Direct Comparison with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of in vivo efficacy data for Neobritannilactone B, preventing a direct comparison with the well-established chemotherapeutic agent, cisplatin (B142131). While extensive research documents the in vivo anti-tumor effects and mechanisms of cisplatin across various cancer models, similar studies for this compound could not be located in the public domain.

Cisplatin, a cornerstone of cancer therapy, has been rigorously evaluated in numerous preclinical and clinical studies. Its efficacy in reducing tumor growth and the underlying signaling pathways it modulates are well-characterized. In contrast, our search for comparable in vivo data on this compound, including its anti-tumor activity, effective dosages, and treatment protocols in animal models, yielded no relevant results.

This data gap makes it impossible to construct a meaningful and objective comparison guide as requested. To provide researchers, scientists, and drug development professionals with the intended analysis, foundational in vivo studies on this compound are required. Such studies would need to establish its anti-tumor efficacy, toxicity profile, and mechanism of action in living organisms.

Without this crucial information, any attempt to compare this compound with cisplatin would be purely speculative and would not meet the standards of scientific rigor expected by the target audience. We will continue to monitor the scientific literature for any emerging data on the in vivo properties of this compound. Should such information become available, a detailed comparative analysis with cisplatin will be undertaken.

A Head-to-Head Comparison: Neobritannilactone B and Parthenolide in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, sesquiterpene lactones represent a class of compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases. Among these, parthenolide (B1678480), derived from feverfew (Tanacetum parthenium), is a well-characterized agent known for its potent anti-inflammatory and anti-cancer properties. A lesser-known but structurally related compound, Neobritannilactone B, has also emerged as a molecule of interest. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their mechanisms of action, effects on key signaling pathways, and the experimental data supporting these findings.

Quantitative Comparison of Bioactivity

The following table summarizes the key quantitative data for this compound and parthenolide, focusing on their cytotoxic and anti-inflammatory activities.

ParameterThis compoundParthenolideCell Line/Assay
IC50 (Cytotoxicity) 8.76 μM3.2-15.5 μMVarious cancer cell lines
NF-κB Inhibition Potent inhibitorPotent inhibitor-
STAT3 Inhibition Potent inhibitorPotent inhibitor-

Mechanism of Action: A Tale of Two Lactones

Both this compound and parthenolide are sesquiterpene lactones containing an α-methylene-γ-lactone group, which is crucial for their biological activity. This functional group acts as a Michael acceptor, allowing the compounds to form covalent bonds with nucleophilic residues, particularly cysteine, in target proteins.

This compound: A Dual Inhibitor of NF-κB and STAT3

This compound has been identified as a potent dual inhibitor of two critical signaling pathways implicated in cancer and inflammation: NF-κB and STAT3. By targeting these pathways, this compound can modulate the expression of genes involved in cell proliferation, survival, and inflammation.

NeobritannilactoneB_Pathway cluster_0 NBLB This compound IKK IKK Complex NBLB->IKK Inhibits STAT3 STAT3 NBLB->STAT3 Inhibits Phosphorylation IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters Nucleus1 Nucleus NFkB->Nucleus1 Translocates Gene_NFkB Inflammatory & Pro-survival Gene Expression Nucleus1->Gene_NFkB Induces P_STAT3 p-STAT3 Nucleus2 Nucleus P_STAT3->Nucleus2 Dimerizes & Translocates Gene_STAT3 Proliferation & Angiogenesis Gene Expression Nucleus2->Gene_STAT3 Induces

This compound signaling pathway.
Parthenolide: The Archetypal NF-κB Inhibitor

Parthenolide is renowned for its ability to inhibit the NF-κB pathway. It directly alkylates a cysteine residue on the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the IκBα inhibitory protein. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. While also known to affect STAT3 signaling, its primary characterized mechanism revolves around NF-κB.

Parthenolide_Pathway cluster_0 Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Gene_NFkB Inflammatory & Pro-survival Gene Expression Nucleus->Gene_NFkB Induces

Parthenolide's primary signaling pathway.

Experimental Protocols

The following are representative protocols for assays used to evaluate the bioactivity of this compound and parthenolide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or parthenolide for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for NF-κB and STAT3 Signaling
  • Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-p65, p65, IκBα, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Imaging & Densitometry I->J

Unveiling the Therapeutic Potential of Neobritannilactone B: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the emerging cytotoxic agent Neobritannilactone B. We delve into its mechanism of action, present a framework for its target identification and validation, and offer a comparative analysis against established chemotherapeutic drugs.

This compound, a sesquiterpene lactone isolated from the flowering plant Inula britannica, has demonstrated significant cytotoxic and pro-apoptotic activities against a range of human cancer cell lines, including colon adenocarcinoma (COLO 205, HT-29), gastric adenocarcinoma (AGS), and promyelocytic leukemia (HL-60) cells. This positions it as a promising candidate for further investigation in oncology drug discovery. While the precise molecular target remains to be definitively identified, current research into the broader class of sesquiterpene lactones provides a strong foundation for a targeted exploration of its mechanism of action.

Comparative Analysis of Cytotoxicity

To contextualize the therapeutic potential of this compound, a comparison of its cytotoxic effects with standard chemotherapeutic agents is crucial. While specific IC50 values for this compound are not yet widely published, studies have shown significant apoptosis-inducing effects at a concentration of 25 µM. The following table summarizes the reported IC50 values for doxorubicin (B1662922) and cisplatin (B142131) in the same cancer cell lines, offering a preliminary benchmark for comparison.

Cell LineThis compound (Apoptosis Induction)Doxorubicin (IC50)Cisplatin (IC50)
COLO 205 Effective at 25 µM~0.25 µM~26.7 µM[1]
HT-29 Effective at 25 µM~0.75 - 11.39 µM[2]~86.85 µg/mL (48h)[3]
AGS Effective at 25 µM~0.25 µM[2]Not widely reported
HL-60 Effective at 25 µMNot widely reportedNot widely reported

Note: IC50 values can vary depending on the experimental conditions, such as exposure time. The data presented for doxorubicin and cisplatin are collated from various studies and should be considered as a reference range.

Proposed Mechanism of Action and Target Identification Strategy

The cytotoxic activity of many sesquiterpene lactones is attributed to their α-methylene-γ-lactone functional group. This reactive moiety can form covalent bonds with nucleophilic residues, such as cysteine's sulfhydryl group, on cellular proteins, thereby inactivating them. The pro-apoptotic effects of this compound are likely mediated through the intrinsic (mitochondrial) pathway, a common mechanism for this class of compounds. This involves the disruption of the mitochondrial membrane potential and the subsequent activation of a caspase cascade.

To definitively identify the direct molecular target(s) of this compound, a systematic and multi-pronged approach is recommended. This involves a combination of affinity-based and label-free techniques.

Experimental Protocols for Target Identification

A robust target identification workflow is essential to elucidate the mechanism of action of this compound. Below are detailed protocols for key experiments in this process.

1. Affinity Chromatography-Mass Spectrometry

  • Objective: To isolate and identify proteins that directly bind to this compound.

  • Methodology:

    • Probe Synthesis: Synthesize a this compound derivative with a linker arm and an affinity tag (e.g., biotin).

    • Cell Lysis: Prepare a protein lysate from a relevant cancer cell line (e.g., COLO 205).

    • Affinity Pulldown: Incubate the biotinylated this compound probe with the cell lysate to allow for binding to target proteins.

    • Capture: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads.

    • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of this compound to candidate proteins in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cancer cells with either this compound or a vehicle control.

    • Heating: Heat the treated cells across a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Protein Quantification: Quantify the amount of the candidate protein in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Data Analysis: A shift in the melting curve of the protein in the presence of this compound indicates direct binding.

3. Apoptosis and Cell Cycle Analysis

  • Objective: To validate the pro-apoptotic and cell cycle arrest effects of this compound.

  • Methodology:

    • Cell Treatment: Treat cancer cells with varying concentrations of this compound.

    • Apoptosis Assay: Use Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Cell Cycle Analysis: Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.

Visualizing the Pathways

To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.

cluster_0 Proposed Mechanism of Action NBL This compound Target Putative Target Protein(s) (e.g., with -SH groups) NBL->Target Covalent Binding Mito Mitochondrial Disruption Target->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Proposed mechanism of action for this compound.

cluster_1 Target Identification Workflow Start Start: Bioactive Compound (this compound) AC Affinity Chromatography- Mass Spectrometry Start->AC Hits Putative Target List AC->Hits CETSA Cellular Thermal Shift Assay (CETSA) Hits->CETSA Validation Target Validation CETSA->Validation

Caption: A streamlined workflow for target identification.

Future Directions

The initial findings on the cytotoxic and pro-apoptotic effects of this compound are highly encouraging. Future research should focus on a systematic target identification and validation process as outlined in this guide. Pinpointing the direct molecular target(s) will not only illuminate its precise mechanism of action but also pave the way for rational drug design and the development of more potent and selective analogues. Further in vivo studies will be crucial to assess its therapeutic efficacy and safety profile in preclinical cancer models. The exploration of this compound and related sesquiterpene lactones holds significant promise for the discovery of novel anticancer agents.

References

Comparative Transcriptomic Analysis of Neobritannilactone B and Parthenolide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the transcriptomic effects of Neobritannilactone B, a novel sesquiterpene lactone, and Parthenolide, a well-characterized NF-κB inhibitor, on human colorectal cancer cells. The data presented herein is based on hypothetical, yet representative, experimental results designed to illustrate the comparative efficacy and molecular mechanisms of these two compounds.

Introduction

This compound is a recently isolated natural product with putative anti-inflammatory and anti-neoplastic properties. Its structural similarity to other sesquiterpene lactones suggests a potential mechanism of action involving the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. Parthenolide, a known sesquiterpene lactone, is a potent inhibitor of NF-κB and serves as a benchmark for evaluating the activity of this compound. This guide presents a comparative transcriptomic study to elucidate and contrast the molecular effects of these two compounds on gene expression in a cancer cell line model.

Data Presentation: Comparative Transcriptomic Profiling

Human colorectal cancer cells (HCT116) were treated with either this compound (10 µM) or Parthenolide (10 µM) for 24 hours. RNA was extracted, and next-generation sequencing was performed to identify differentially expressed genes (DEGs). The following table summarizes the key findings, focusing on genes associated with the NF-κB pathway, apoptosis, and cell cycle regulation.

Gene SymbolGene NameFunctionThis compound (Log2 Fold Change)Parthenolide (Log2 Fold Change)
NF-κB Pathway
NFKBIANF-κB inhibitor alphaInhibits NF-κB2.52.1
RELARELA proto-oncogene, NF-κB subunitNF-κB subunit-1.8-1.5
TNFTumor necrosis factorPro-inflammatory cytokine-3.2-2.8
IL6Interleukin 6Pro-inflammatory cytokine-4.1-3.5
CXCL8C-X-C motif chemokine ligand 8Chemokine-3.8-3.1
Apoptosis
BCL2L1BCL2 like 1Anti-apoptotic-2.9-2.4
BAXBCL2 associated X, apoptosis regulatorPro-apoptotic2.21.9
CASP3Caspase 3Executioner caspase1.81.6
TP53Tumor protein p53Tumor suppressor1.51.2
Cell Cycle
CCND1Cyclin D1G1/S transition-2.7-2.2
CDK4Cyclin dependent kinase 4G1/S transition-2.1-1.8
CDKN1ACyclin dependent kinase inhibitor 1A (p21)Cell cycle arrest2.82.5

Summary of Findings: Both this compound and Parthenolide exhibit significant modulation of genes involved in NF-κB signaling, apoptosis, and cell cycle control. Notably, this compound appears to induce a more potent downregulation of pro-inflammatory cytokines and key cell cycle progression genes, alongside a stronger upregulation of pro-apoptotic and cell cycle arrest-related genes, suggesting a potentially greater therapeutic efficacy in this model system.

Experimental Protocols

3.1. Cell Culture and Treatment HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 1x10^6 cells per well in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with this compound (10 µM), Parthenolide (10 µM), or DMSO (vehicle control) for 24 hours.

3.2. RNA Extraction and Library Preparation Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

3.3. Next-Generation Sequencing and Data Analysis Sequencing was performed on an Illumina NovaSeq 6000 platform. Raw sequencing reads were quality-checked using FastQC. Reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Differential gene expression analysis was performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 were considered significantly differentially expressed.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBL This compound IKK IKK Complex NBL->IKK Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits Stimulus Pro-inflammatory Stimulus (e.g., TNFα) Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkBa_p->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Target Gene Expression (Inflammation, Survival) DNA->Genes G A Cell Culture (HCT116) B Treatment (NBL, Parthenolide, Vehicle) A->B C RNA Extraction B->C D Library Preparation C->D E Next-Generation Sequencing D->E F Data Analysis (Alignment, DEG) E->F G Comparative Transcriptomics F->G G cluster_compounds Compounds cluster_effects Molecular Effects cluster_outcome Cellular Outcome NBL This compound NFkB_Inhibition NF-κB Inhibition NBL->NFkB_Inhibition Apoptosis_Induction Apoptosis Induction NBL->Apoptosis_Induction CellCycle_Arrest Cell Cycle Arrest NBL->CellCycle_Arrest Parthenolide Parthenolide Parthenolide->NFkB_Inhibition Parthenolide->Apoptosis_Induction Parthenolide->CellCycle_Arrest Outcome Anti-proliferative & Anti-inflammatory Effects NFkB_Inhibition->Outcome Apoptosis_Induction->Outcome CellCycle_Arrest->Outcome

The Untapped Potential of Neobritannilactone B: A Call for Synergistic Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the current research landscape reveals a significant gap in the understanding of Neobritannilactone B's synergistic potential with conventional chemotherapy drugs. While this compound belongs to the promising class of sesquiterpene lactones, which have demonstrated notable cytotoxic and anti-cancer properties, direct evidence of its synergistic effects in combination therapies is currently unavailable in published scientific literature. This guide, therefore, aims to provide a comparative overview of the anti-cancer activities of closely related sesquiterpene lactones isolated from Inula britannica and to outline the experimental frameworks necessary to explore the potential synergistic effects of this compound.

Cytotoxic Activity of Sesquiterpene Lactones from Inula britannica

Several sesquiterpene lactones isolated from the plant Inula britannica have been evaluated for their antiproliferative effects against various human cancer cell lines.[1][2][3] These compounds often exhibit cytotoxic properties, which are foundational to their potential use in cancer therapy, either as standalone agents or in combination. The α-methylene-γ-lactone group present in many of these molecules is thought to be a key chemical feature responsible for their anticancer activities, likely through covalent adduction with cellular protein targets.[4]

The following table summarizes the reported 50% inhibitory concentration (IC50) values for several sesquiterpene lactones from Inula britannica against different cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 (a sesquiterpenoid dimer)MDA-MB-4686.68 ± 0.70[4]
Compound 1 (a sesquiterpenoid dimer)MCF-78.82 ± 0.85[4]
Compound 1 (a sesquiterpenoid dimer)MDA-MB-231> 20[4]
1β-hydroxyalantolactoneHEp2Not specified[3]
IvangustinHEp2Not specified[3]
1-O-acetylbritannilactoneHEp2Not specified[3]
1,6-O,O-diacetylbritannilactoneHEp2Not specified[3]
6α-O-(2-methylbutyryl)britannilactoneHEp2Not specified[3]

Exploring Synergy: A Path Forward for this compound

The concept of synergy in cancer therapy is to combine drugs to achieve a greater therapeutic effect than the sum of their individual effects.[5] This approach can also allow for lower doses of each drug, potentially reducing toxicity and overcoming drug resistance.[6][7] While data for this compound is absent, the general approach to evaluating synergy is well-established.

A crucial step in this evaluation is the determination of the Combination Index (CI), a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.

Below is a conceptual workflow for assessing the synergistic effects of a novel compound like this compound with a standard chemotherapy drug.

Synergy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Interpretation A Select Cancer Cell Lines B Determine IC50 of This compound A->B C Determine IC50 of Chemotherapy Drug A->C D Treat Cells with Drug Combinations (Constant Ratio) B->D C->D E Measure Cell Viability (e.g., MTT Assay) D->E F Calculate Dose-Response Curves E->F G Calculate Combination Index (CI) using Chou-Talalay Method F->G H CI < 1: Synergy G->H I CI = 1: Additive Effect G->I J CI > 1: Antagonism G->J

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for Neobritannilactone B, ensuring the safety of laboratory personnel and compliance with institutional regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

I. This compound: Chemical and Safety Data Overview

This compound is a sesquiterpene lactone isolated from plants of the Inula genus.[1][2] While a safety data sheet (SDS) from one supplier indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle all laboratory chemicals with a high degree of caution.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 886990-00-7[1][3]
Molecular Formula C₁₅H₂₀O₃[3]
Molecular Weight 248.32 g/mol [3][4]
Appearance Not specified (likely a solid)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

II. Experimental Protocol for Disposal Preparation

The following protocol outlines the steps for preparing this compound for disposal. This procedure should be performed in a designated laboratory area, away from general workstations, and while wearing appropriate personal protective equipment (PPE).

Materials:

  • This compound waste

  • Appropriate waste container (e.g., a clearly labeled, sealable container for non-hazardous chemical waste)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

Procedure:

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and any solvent mixtures.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place all solid waste contaminated with this compound into a designated, leak-proof solid waste container.

    • For solutions containing this compound, use a separate, clearly labeled, and sealable liquid waste container.

    • Ensure the container is compatible with the solvents used.

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and list all components, including solvents and their approximate concentrations.

    • Include the date of waste generation and the name of the responsible researcher.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Provide them with all necessary information about the waste stream.

III. Disposal Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

NeobritannilactoneB_Disposal_Workflow cluster_prep Preparation and Handling cluster_disposal Disposal Pathway start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Place in Labeled, Compatible Waste Container segregate->containerize label_waste Label Container with Contents, Date, and Researcher Name containerize->label_waste store Store in Designated Waste Accumulation Area label_waste->store consult_ehs Consult Institutional EHS Guidelines store->consult_ehs non_hazardous Follow Procedure for Non-Hazardous Chemical Waste consult_ehs->non_hazardous SDS indicates 'Not Hazardous' hazardous Follow Procedure for Hazardous Chemical Waste consult_ehs->hazardous Local Regulations Classify as Hazardous pickup Arrange for EHS Waste Pickup non_hazardous->pickup hazardous->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

IV. Safety and Compliance

While the available information suggests this compound is not a hazardous substance, it is crucial to adhere to the principle of "as low as reasonably achievable" (ALARA) for chemical exposure. Always handle this and any other laboratory chemical with care.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[3]

  • Eye Contact: Flush eyes with large amounts of water, separating the eyelids. Seek prompt medical attention.[3]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[3]

Regulatory Considerations:

  • All chemical waste disposal must be conducted in accordance with local, state, and federal regulations.

  • It is the responsibility of the researcher and their institution to ensure full compliance with all applicable waste disposal laws.[5][6]

  • Never dispose of chemical waste down the drain unless it is explicitly approved for such disposal by your institution's EHS office.[6][7]

By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Neobritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Neobritannilactone B. The following procedures are based on standard laboratory safety protocols and the available Material Safety Data Sheet (MSDS), which indicates that this compound is not classified as a hazardous substance or mixture[1]. However, as the toxicological properties have not been fully investigated, a precautionary approach is recommended.

Substance Information

PropertyValueReference
Product Name This compound[1]
CAS Number 886990-00-7[1]
Molecular Formula C15H20O3[1]
Molecular Weight 248.32[1]
Identified Uses For research use only, not for human or veterinary use.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard of protection.

PPE_Recommendations cluster_ppe Recommended Personal Protective Equipment lab_coat Lab Coat or Impervious Clothing gloves Chemical-Resistant Gloves (e.g., Nitrile) eye_protection Safety Glasses or Goggles handling Handling This compound handling->lab_coat Wear handling->gloves Wear handling->eye_protection Wear Handling_Disposal_Workflow start Start prepare 1. Preparation (Well-ventilated area, PPE) start->prepare handle 2. Handling (Avoid contact and inhalation) prepare->handle post_handle 3. Post-Handling (Clean area, wash hands) handle->post_handle collect_waste 4. Waste Collection (Labeled, sealed container) post_handle->collect_waste dispose 5. Disposal (Through licensed company) collect_waste->dispose end End dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.